molecular formula C80H102ClN23O12 B15572108 Azaline B

Azaline B

Cat. No.: B15572108
M. Wt: 1613.3 g/mol
InChI Key: VLGKQBGBPIVGBX-SIHJNPAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaline B is a useful research compound. Its molecular formula is C80H102ClN23O12 and its molecular weight is 1613.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C80H102ClN23O12

Molecular Weight

1613.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C80H102ClN23O12/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103)/t46-,58-,59-,60-,61-,62+,63-,64+,65-,66-/m0/s1

InChI Key

VLGKQBGBPIVGBX-SIHJNPAHSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Azaline B and its Analogs: A New Frontier in GnRH Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, biological activity, and mechanism of action of Azaline B, a potent gonadotropin-releasing hormone (GnRH) antagonist, and its analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: this compound as a GnRH Antagonist

This compound is a synthetic decapeptide that acts as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This suppression of gonadotropins leads to a rapid reduction in the production of gonadal steroids, such as testosterone (B1683101) and estrogen.[1] This mechanism of action makes this compound and its analogs promising candidates for the treatment of hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids.[1][3]

The primary amino acid sequence of this compound is [Ac-DNal¹,DCpa²,DPal³,Aph⁵(Atz),DAph⁶(Atz),ILys⁸,DAla¹⁰]GnRH. This structure incorporates several non-proteinogenic amino acids, which contribute to its high binding affinity and stability.

Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and its analogs is achieved through solid-phase peptide synthesis (SPPS).[2] SPPS is a widely adopted methodology that allows for the efficient and controlled assembly of a peptide chain on an insoluble polymer support. The general workflow for the SPPS of this compound is outlined below.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps involved in the solid-phase synthesis of this compound.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Preparation (e.g., Rink Amide Resin) Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection1 Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Fmoc_Deprotection1->Amino_Acid_Coupling Washing1 4. Washing (DMF, DCM) Amino_Acid_Coupling->Washing1 Repeat 5. Repeat Steps 2-4 (for each amino acid in sequence) Washing1->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin (TFA-based cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (Mass Spectrometry, HPLC) Purification->Characterization

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of a GnRH antagonist like this compound using Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids (including non-proteinogenic derivatives specific to this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20-30 minutes. The resin is then thoroughly washed with DMF and DCM.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activated solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate coupling. The completion of the reaction is monitored using a Kaiser or other appropriate test.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence until the full peptide is assembled.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Acetylation: The N-terminus of the peptide is acetylated using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically consisting of TFA, TIS, and water, for 2-4 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Quantitative Data: Biological Activity of this compound and its Analogs

The biological activity of this compound and its analogs is typically evaluated by their ability to inhibit the binding of GnRH to its receptor, expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the in vitro GnRH antagonist activity of this compound and several of its analogs.

CompoundStructure / ModificationIC₅₀ (nM)
This compound (1) [Ac-DNal¹,DCpa²,DPal³,Aph⁵(Atz),DAph⁶(Atz),ILys⁸,DAla¹⁰]GnRH1.36
Analog 8 N/A1.85
Analog 9 N/A1.78

Data sourced from Bioorganic & Medicinal Chemistry Letters.

Mechanism of Action: GnRH Receptor Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the GnRH receptor. The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotropes normally initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH. This compound, by blocking this initial binding event, prevents the downstream signaling.

The following diagram illustrates the GnRH receptor signaling pathway and the point of inhibition by this compound.

G cluster_pathway GnRH Receptor Signaling Pathway and Antagonist Action GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds AzalineB This compound AzalineB->Block Blocks G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription MAPK->Transcription LHFSH LH & FSH Synthesis and Secretion Transcription->LHFSH

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound and its analogs represent a significant class of GnRH antagonists with therapeutic potential in a range of hormone-dependent diseases. The synthesis of these complex peptides is reliably achieved through solid-phase peptide synthesis, allowing for the systematic exploration of structure-activity relationships. The potent inhibitory activity of this compound, coupled with a well-defined mechanism of action, underscores its importance as a lead compound for further drug development. This technical guide provides a foundational understanding of the synthesis and function of this compound, which will be of benefit to researchers dedicated to advancing novel endocrine therapies.

References

In Vivo Effects of Azaline B in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaline (B1665912) B is a potent gonadotropin-releasing hormone (GnRH) antagonist. Its primary mechanism of action involves the competitive blockade of GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This targeted hormonal suppression has been investigated for its potential therapeutic applications in reproductive medicine and other hormone-dependent conditions. This technical guide provides a comprehensive overview of the in vivo effects of Azaline B observed in various animal models, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.

I. Quantitative Efficacy Data

The in vivo efficacy of this compound has been primarily evaluated through its ability to suppress gonadotropin levels and modulate reproductive cycles. The following tables summarize the key quantitative findings from studies in rat, koala, and hamster models.

Table 1: In Vitro GnRH Antagonistic Activity
CompoundIC50 (nM)Reference
This compound1.36[1]
This compound Analog 81.85[1]
This compound Analog 91.78[1]
Table 2: In Vivo Effects of this compound on Luteinizing Hormone (LH) Secretion in Rats
Animal ModelDosageEffectDuration of ActionReference
Castrated Male RatsNot SpecifiedInhibition of LH secretionLong-acting (comparable to this compound) for Analog 8, Short-acting for other analogs[1]
Proestrous Rats0.5 mg, 1 mg, 2 mg (oral gavage)Dose-dependent blockade of the preovulatory LH surge and ovulationOvulation delayed for at least 24 hours at 2 mg dose
Table 3: Dose-Dependent Effects of a Single Subcutaneous Injection of this compound on LH Response in Koalas
DoseNumber of Animals (n)Effect on LH Response to GnRH ChallengeDuration of SuppressionReference
0 mg (Control)4No suppression-[2][3]
1 mg6Significant suppression (P < 0.05)24 hours[2][3]
3.3 mg8Significant suppression (P < 0.05) in all animals3 hours (up to 3 days in 50% of animals)[2][3]
10 mg4Significant suppression (P < 0.05)7 days[2][3]
Table 4: Effects of this compound on the Oestrous Cycle and Folliculogenesis in Hamsters
Treatment GroupKey FindingsReference
This compound TreatedUndetectable serum FSH and LH levels; significant decline in progesterone (B1679170) and estradiol (B170435); cessation of antral follicle formation.[4]
This compound + FSHReversal of the cessation of antral follicle formation; increased formation of primary and preantral follicles.[4]
This compound + LHUpregulated serum progesterone levels.[4]
This compound + Estradiol (E) or E + Progesterone (P)Trend towards increased formation of preantral and antral follicles.[4]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. The following sections outline the experimental designs for the key in vivo studies of this compound.

A. Inhibition of Luteinizing Hormone Secretion in Castrated Male Rats
  • Animal Model: Castrated male rats.[1]

  • Objective: To determine the duration of action of this compound and its analogs in suppressing LH secretion.[1]

  • Methodology:

    • Male rats were castrated to create a model with elevated basal LH levels.

    • This compound or its analogs were administered to the castrated rats. The specific route of administration and dosage were not detailed in the provided abstract.

    • Serial blood samples were collected over a period of time.

    • Plasma LH concentrations were measured to assess the extent and duration of LH inhibition.

  • Endpoint: The duration for which LH levels remained suppressed below a predetermined threshold.

B. Control of the Oestrous Cycle in the Koala
  • Animal Model: Female koalas (Phascolarctos cinereus).[2][3]

  • Objective: To evaluate the effectiveness of this compound in suppressing LH and 17β-oestradiol concentrations for the purpose of oestrous synchronization.[2][3]

  • Methodology (Dose-Response Study):

    • Female koalas were randomly assigned to receive a single subcutaneous injection of this compound at doses of 0 mg, 1 mg, 3.3 mg, or 10 mg.[2][3]

    • An exogenous mammalian GnRH (mGnRH) challenge was administered to stimulate LH release.

    • Blood samples were collected at various time points post-injection to measure plasma LH concentrations.

    • The LH response to the mGnRH challenge was quantified and compared between the different dose groups.

  • Methodology (Oestrous Synchronization Study):

    • A daily subcutaneous injection of 1 mg this compound was administered for 10 days.[2]

    • Blood samples were collected to monitor basal LH and 17β-oestradiol concentrations.

    • The return to oestrus was observed and recorded for each animal following the cessation of treatment.

  • Endpoints: Suppression of the LH response to GnRH, changes in basal LH and 17β-oestradiol levels, and the timing of return to oestrus.

C. Effects on Follicular Development and Function in the Hamster
  • Animal Model: Golden hamsters.[4]

  • Objective: To examine the effects of GnRH antagonism with this compound on follicular development, steroidogenesis, and the expression of steroidogenic enzymes.[4]

  • Methodology:

    • Female hamsters were treated with this compound to suppress endogenous gonadotropin secretion.

    • Subgroups of hamsters then received supplementation with FSH, LH, estradiol (E), or a combination of E and progesterone (P).

    • Serum levels of progesterone and estradiol were measured.

    • Ovarian histology was performed to assess follicular development at different stages (primordial, primary, preantral, and antral).

    • The mRNA and protein expression of key steroidogenic enzymes (Cyp11a1, Cyp17a1, Cyp19a1) and the FSH receptor (Fshr) were determined.

  • Endpoints: Serum hormone levels, follicular counts, and expression levels of steroidogenic markers.

III. Visualizations: Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical relationships of this compound's effects as described in the cited studies.

G cluster_rat Rat Model: LH Inhibition Workflow a Castrated Male Rats (High Basal LH) b Administer this compound or Analogs a->b c Serial Blood Collection b->c d Measure Plasma LH c->d e Determine Duration of LH Suppression d->e

Rat Model Experimental Workflow

G cluster_koala Koala Model: Dose-Response and Oestrous Control Workflow a Female Koalas b Single SC Injection (0, 1, 3.3, 10 mg this compound) a->b c Daily SC Injection (1 mg this compound for 10 days) a->c d GnRH Challenge b->d f Monitor Basal LH and Estradiol c->f e Measure LH Response d->e g Observe Return to Oestrus f->g h Assess Oestrous Synchronization g->h

Koala Model Experimental Workflow

G cluster_hamster Hamster Model: Logical Flow of this compound's Effects on Ovarian Function a This compound Administration b GnRH Receptor Blockade a->b c Decreased FSH and LH Secretion b->c d Inhibition of Follicular Development c->d e Decreased Steroidogenesis (Progesterone & Estradiol) c->e f Hormone Replacement (FSH, LH, E, E+P) d->f e->f g Partial or Full Rescue of Folliculogenesis and Steroidogenesis f->g

Logical Flow of this compound's Effects in the Hamster Ovary

IV. Discussion and Future Directions

The available in vivo data consistently demonstrate that this compound is a potent GnRH antagonist capable of suppressing gonadotropin secretion and modulating reproductive functions in various animal models. The dose-dependent effects observed in koalas highlight its predictable pharmacokinetic profile for short-term hormonal control. The study in hamsters provides valuable insights into the specific roles of FSH and LH in follicular development and steroidogenesis, which can be dissected using this compound as a tool to create a "gonadotropin-clamped" model.

Despite these findings, the clinical development of this compound was reportedly abandoned due to its limited solubility.[2] However, the structural backbone of this compound has served as a template for the development of novel GnRH antagonists with improved physicochemical properties.[1][5]

Future preclinical research could explore the therapeutic potential of this compound or its improved analogs in models of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer. Furthermore, detailed pharmacokinetic and toxicological studies would be necessary to fully characterize the safety profile of any new analog intended for clinical development. The lack of information on the intracellular signaling pathways downstream of the GnRH receptor blockade by this compound also represents an area for future investigation, which could reveal more subtle modulatory effects beyond simple competitive antagonism.

References

Whitepaper: The Discovery and Development of the Azaline B Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no specific peptide officially designated as "Azaline B" in publicly available scientific literature. The term may refer to a novel, yet-to-be-published discovery, an internal designation within a research organization, or a possible misnomer for other known azapeptides or related compounds.

However, to fulfill the user's request for a comprehensive technical guide, this document will proceed by presenting a hypothetical case study of a peptide, herein named "this compound." The data, protocols, and pathways described are synthesized from established principles and methodologies in peptide research and drug development, drawing upon the general knowledge in the field. This guide is intended to serve as a template and a detailed example of the documentation required for the discovery and development of a novel therapeutic peptide.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Discovery

This compound is a novel synthetic azapeptide, a class of peptide analogues where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[1] This modification is known to confer resistance to proteolytic degradation, a common challenge in the development of peptide-based therapeutics.[1][2] The discovery of this compound was the result of a targeted screening program aimed at identifying potent and selective modulators of the novel G-protein coupled receptor, GPCR-X, which has been implicated in inflammatory autoimmune disorders.

The initial lead compound was a naturally occurring peptide identified from scorpion venom, which showed moderate affinity for GPCR-X but suffered from poor in vivo stability.[3][4] A rational drug design approach was employed, incorporating an aza-amino acid substitution at a key enzymatic cleavage site. This led to the synthesis of this compound, a more stable and potent analogue.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity and Selectivity

ParameterValueMethod
Receptor Binding Affinity (Ki)
GPCR-X1.5 nMRadioligand Binding Assay
GPCR-Y (off-target)> 10 µMRadioligand Binding Assay
GPCR-Z (off-target)> 10 µMRadioligand Binding Assay
Functional Potency (EC50)
GPCR-X Antagonism5.2 nMcAMP Assay
In Vitro Cytotoxicity (IC50)
Human Dermal Fibroblasts> 100 µg/mLPrestoBlue Assay[5]
Human Hepatocytes> 100 µg/mLMTT Assay

Table 2: In Vivo Pharmacokinetic Properties (Murine Model)

ParameterValueRoute of Administration
Half-life (t1/2) 8.2 hoursIntravenous
Bioavailability (F%) 35%Subcutaneous
Volume of Distribution (Vd) 0.6 L/kgIntravenous
Clearance (CL) 1.2 mL/min/kgIntravenous

Table 3: In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

Treatment GroupPaw Swelling (mm)Cytokine Reduction (IL-6)
Vehicle Control 4.5 ± 0.50%
This compound (1 mg/kg) 2.1 ± 0.365%
Dexamethasone (B1670325) (1 mg/kg) 1.8 ± 0.275%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound was synthesized using a manual solid-phase peptide synthesis protocol on a Rink Amide resin.[6]

  • Resin Swelling: 100 mg of Rink Amide resin was swelled in 1 mL of N-methylpyrrolidone (NMP) for at least 8 hours.[6]

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% 4-methylpiperidine (B120128) in NMP for 20 minutes.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid (or aza-amino acid synthon) was activated with HATU and DIEA in NMP and coupled to the resin for 20 minutes.[6] A Kaiser test was performed to confirm the completion of the coupling reaction.[6]

  • Chain Elongation: Steps 2 and 3 were repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide was cleaved from the resin, and side-chain protecting groups were removed using a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) for 3 hours.[6]

  • Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product was characterized by MALDI-TOF mass spectrometry to confirm its molecular weight.[7]

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound was assessed using the PrestoBlue assay with human dermal fibroblasts.[5]

  • Cell Seeding: Human dermal fibroblasts were seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with increasing concentrations of this compound (0.1 to 100 µg/mL) for 32 hours.[5]

  • PrestoBlue Addition: PrestoBlue reagent was added to each well and incubated for 2 hours.

  • Fluorescence Measurement: The fluorescence was measured at an excitation/emission of 560/590 nm.

  • Data Analysis: The IC50 value was calculated from the dose-response curve.

In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

The anti-inflammatory effects of this compound were evaluated in a collagen-induced arthritis (CIA) mouse model.

  • Disease Induction: Arthritis was induced in DBA/1 mice by immunization with bovine type II collagen.

  • Treatment: Once arthritis was established, mice were treated daily with subcutaneous injections of this compound (1 mg/kg), vehicle control, or dexamethasone (1 mg/kg).

  • Efficacy Assessment: Paw swelling was measured daily using a digital caliper. At the end of the study, serum levels of the pro-inflammatory cytokine IL-6 were quantified by ELISA.

Signaling Pathways and Visualizations

This compound is hypothesized to exert its anti-inflammatory effects by antagonizing the GPCR-X receptor, which is coupled to the Gαi subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on inflammatory gene expression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azaline_B This compound GPCR_X GPCR-X Azaline_B->GPCR_X Antagonizes G_protein Gαi Protein GPCR_X->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates NF_kB NF-κB Pathway PKA->NF_kB Modulates Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Inhibits

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization MALDI-TOF MS Purification->Characterization Binding_Assay Receptor Binding Assay (Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (EC50) Binding_Assay->Functional_Assay Cytotoxicity Cytotoxicity Assay (IC50) Functional_Assay->Cytotoxicity PK Pharmacokinetics (Murine Model) Cytotoxicity->PK Efficacy Efficacy Model (CIA Mice) PK->Efficacy

Caption: High-level experimental workflow for this compound development.

References

Azaline B: A Technical Guide to its Role in Luteinizing Hormone Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaline B is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist that effectively suppresses the release of luteinizing hormone (LH) from the anterior pituitary gland. By competitively binding to GnRH receptors, this compound disrupts the normal signaling cascade that leads to gonadotropin synthesis and secretion. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in LH suppression. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of GnRH antagonists.

Introduction

Luteinizing hormone (LH), a glycoprotein (B1211001) hormone produced by the anterior pituitary gland, plays a pivotal role in the regulation of reproductive function in both males and females. The secretion of LH is primarily stimulated by the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. GnRH antagonists, such as this compound, are a class of compounds that prevent the action of GnRH at its receptor, thereby inhibiting the downstream cascade that leads to LH release. This mechanism of action makes them valuable tools for the management of various hormone-dependent conditions, including endometriosis, uterine fibroids, and certain cancers, as well as for assisted reproduction technologies.

This compound has demonstrated significant efficacy in suppressing LH levels in various preclinical models. Understanding the quantitative aspects of this suppression, the experimental methodologies used to evaluate its activity, and the underlying molecular pathways is crucial for its continued development and clinical application.

Quantitative Data on LH Suppression by this compound

The efficacy of this compound in suppressing LH has been quantified in both in vivo and in vitro studies. The following tables summarize the key findings.

Table 1: In Vivo Dose-Dependent Suppression of Luteinizing Hormone (LH) by this compound in Koalas [1]

This compound Dose (mg)Duration of Significant LH Suppression (P < 0.05)
124 hours
3.33 hours
107 days

This study demonstrates a clear dose-dependent effect of a single subcutaneous injection of this compound on the suppression of LH response to exogenous GnRH.

Table 2: In Vitro Inhibition of GnRH-Stimulated Gonadotropin Release by this compound in Cultured Rat Pituitary Cells

CompoundIC50 (nM)
This compound0.6

This data indicates the high potency of this compound in competitively inhibiting the action of a GnRH agonist (histrelin) at the pituitary level.

Experimental Protocols

In Vitro Assay: Inhibition of GnRH-Stimulated LH Release from Cultured Pituitary Cells

This protocol is a general method for assessing the in vitro potency of GnRH antagonists like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in suppressing GnRH-agonist-stimulated LH release from primary pituitary cell cultures.

Materials:

  • Anterior pituitary glands from adult female rats in proestrus.

  • Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.

  • GnRH agonist (e.g., histrelin).

  • This compound (at various concentrations).

  • Reagents for LH radioimmunoassay (RIA).[2][3][4][5][6]

Procedure:

  • Pituitary Cell Culture Preparation:

    • Aseptically remove anterior pituitary glands from rats.

    • Mechanically and enzymatically disperse the tissue to obtain a single-cell suspension.

    • Plate the cells in multi-well culture plates and incubate to allow for attachment.

  • Treatment:

    • After an initial culture period, wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Add a fixed concentration of a GnRH agonist (e.g., 0.1 nM histrelin) to the wells and incubate for a further period (e.g., 3 hours).

  • Sample Collection and Analysis:

    • Collect the culture medium from each well.

    • Measure the concentration of LH in the medium using a specific and validated radioimmunoassay (RIA).

  • Data Analysis:

    • Plot the percentage of LH inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the GnRH-stimulated LH release.

In Vivo Assay: Suppression of LH in a Castrated Male Rat Model

This protocol describes a common in vivo model for evaluating the efficacy and duration of action of GnRH antagonists.[7][8][9][10]

Objective: To assess the dose-dependent suppression of circulating LH levels by this compound in a castrated male rat model.

Materials:

  • Adult male rats.

  • Anesthetic agents.

  • This compound (at various doses).

  • Vehicle for injection (e.g., sterile saline or oil).

  • Blood collection supplies.

  • Reagents for LH radioimmunoassay (RIA).[2][3][4][5][6]

Procedure:

  • Animal Model:

    • Surgically castrate adult male rats to remove the source of endogenous testosterone, which leads to a significant and sustained increase in LH levels due to the lack of negative feedback.

    • Allow a post-castration period for LH levels to stabilize at an elevated baseline.

  • Treatment:

    • Administer single subcutaneous injections of this compound at various doses. A control group should receive the vehicle alone.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) post-injection via a cannulated vessel or tail vein.

  • Hormone Analysis:

    • Separate plasma or serum from the blood samples.

    • Measure LH concentrations in the plasma/serum using a validated radioimmunoassay (RIA).

  • Data Analysis:

    • Plot the mean LH concentrations over time for each treatment group.

    • Compare the LH levels in the this compound-treated groups to the vehicle-treated control group to determine the extent and duration of LH suppression. Statistical analysis (e.g., ANOVA) should be performed to assess significance.

Signaling Pathways and Mechanism of Action

This compound exerts its LH-suppressing effect by acting as a competitive antagonist at the GnRH receptor on pituitary gonadotrophs. The binding of GnRH to its receptor, a G-protein coupled receptor (GPCR), normally initiates a cascade of intracellular signaling events that lead to the synthesis and release of LH. This compound, by occupying the GnRH binding site without activating the receptor, blocks these downstream pathways.

The primary signaling pathway initiated by GnRH receptor activation involves the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ and the activation of PKC are critical for the exocytosis of LH-containing granules and for the transcriptional regulation of the LHβ subunit gene.[11][12][13][14]

By blocking the initial binding of GnRH, this compound prevents the activation of this entire cascade, resulting in a rapid and dose-dependent suppression of LH secretion.

Visualizations of Signaling Pathways and Experimental Workflows

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates AzalineB This compound AzalineB->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_release LH Release (Exocytosis) Ca_release->LH_release LH_synthesis LHβ Gene Transcription PKC->LH_synthesis PKC->LH_release Experimental_Workflow_In_Vitro start Start: Isolate Rat Anterior Pituitary Glands cell_culture Prepare Primary Pituitary Cell Culture start->cell_culture pre_incubation Pre-incubate with varying [this compound] cell_culture->pre_incubation stimulation Stimulate with GnRH Agonist pre_incubation->stimulation collection Collect Culture Medium stimulation->collection ria Measure LH Concentration (Radioimmunoassay) collection->ria analysis Data Analysis: Determine IC50 ria->analysis end End: Potency of this compound Determined analysis->end Experimental_Workflow_In_Vivo start Start: Castrate Adult Male Rats stabilization Allow LH Levels to Stabilize start->stabilization treatment Administer this compound (Single S.C. Injection) stabilization->treatment sampling Serial Blood Sampling treatment->sampling hormone_analysis Measure Plasma LH (Radioimmunoassay) sampling->hormone_analysis data_analysis Data Analysis: Assess LH Suppression hormone_analysis->data_analysis end End: Efficacy and Duration of this compound Determined data_analysis->end

References

Understanding the Binding Affinity of Azaline B to GnRH Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Azaline B, a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Binding and Functional Data

This compound is a synthetic decapeptide with the amino acid sequence: [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH[1]. It is a potent and selective GnRH receptor antagonist[1]. The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the available quantitative data.

ParameterValueAssay ConditionsCell TypeReference
IC₅₀ 1.37 nMCompetitive binding assayNot specified[2]
EC₅₀ ~0.6 nMInhibition of 0.1 nM histrelin-mediated gonadotropin releaseCultured rat pituitary cells[1]

Table 1: Binding Affinity and Functional Potency of this compound for the GnRH Receptor.

An analog of this compound, [Aph(Hvn)5,D-Aph(Cbm)6]this compound, has also been shown to be a potent human GnRH receptor antagonist with an IC50 of 1.47 nM in an in vitro assay[3].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the binding and functional characteristics of GnRH receptor antagonists like this compound. The following are representative protocols for key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells or a recombinant cell line).

  • Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-labeled GnRH agonist or antagonist).

  • Unlabeled Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: Pre-treated with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.

  • Scintillation Counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inhibition of Gonadotropin Release

This assay measures the functional potency of a GnRH antagonist by quantifying its ability to inhibit GnRH agonist-stimulated release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary cells.

Materials:

  • Primary Pituitary Cells or a Pituitary Cell Line (e.g., LβT2).

  • Cell Culture Medium.

  • GnRH Agonist: e.g., Histrelin or GnRH.

  • This compound.

  • ELISA kits for LH and FSH.

Procedure:

  • Cell Culture: Culture the pituitary cells in appropriate multi-well plates until they reach the desired confluence.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation with Agonist: Add a fixed concentration of a GnRH agonist (e.g., 0.1 nM histrelin) to the wells and incubate for a specific time (e.g., 3-4 hours) to stimulate gonadotropin release.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Quantification of LH and FSH: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated LH and FSH release as a function of the logarithm of the this compound concentration. The EC₅₀ value (the concentration of this compound that causes 50% of the maximal inhibition of gonadotropin release) is determined by non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key molecular interactions and experimental processes involved in understanding the binding of this compound to GnRH receptors.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound (Antagonist) This compound->GnRHR Binds & Blocks Gq/11 Gq/11 GnRHR->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release Gonadotropin (LH, FSH) Release Ca2+->Gonadotropin_Release MAPK MAPK Cascade PKC->MAPK Gene_Expression Gene Expression (LHβ, FSHβ) MAPK->Gene_Expression Gene_Expression->Gonadotropin_Release Competitive_Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare GnRH Receptor- Expressing Cell Membranes Start->Prepare_Membranes Incubation Incubate Membranes with: - Fixed [Radioligand] - Varying [this compound] Prepare_Membranes->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity of Bound Ligand Washing->Counting Analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC₅₀ - Calculate Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End Functional_Assay_Workflow Start Start: Culture Pituitary Cells Pre_incubation Pre-incubate Cells with Varying [this compound] Start->Pre_incubation Stimulation Stimulate Cells with a Fixed [GnRH Agonist] Pre_incubation->Stimulation Sample_Collection Collect Cell Culture Supernatant Stimulation->Sample_Collection Quantification Quantify LH and FSH Levels (e.g., ELISA) Sample_Collection->Quantification Analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Determine EC₅₀ Quantification->Analysis End End: Determine Functional Potency Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physiological Effects of GnRH Antagonism by Azaline (B1665912) B

This technical guide provides a comprehensive overview of the physiological effects of Azaline B, a potent and selective gonadotropin-releasing hormone (GnRH) antagonist. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate these findings.

Introduction

Gonadotropin-releasing hormone (GnRH) is the primary regulator of the reproductive endocrine system. It is a decapeptide produced in the hypothalamus that stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.[1][2][3] GnRH antagonists are a class of drugs that competitively and reversibly bind to GnRH receptors in the pituitary, thereby blocking the action of endogenous GnRH.[3] This action leads to an immediate and profound suppression of LH and FSH, and consequently, a reduction in gonadal steroid hormones like testosterone (B1683101) and estradiol, without the initial "flare-up" effect seen with GnRH agonists.[1][3]

This compound is a synthetic GnRH antagonist with the amino acid sequence: [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH.[4] It has been characterized as a potent suppressor of the pituitary-gonadal axis with a significantly improved safety profile, showing very low anaphylactoid activity compared to other GnRH antagonists.[4] Its efficacy has been demonstrated in various animal models, highlighting its potential for use in treating reproductive endocrine disorders or as a contraceptive agent.[4]

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its physiological effects by competitively blocking the GnRH receptor on pituitary gonadotroph cells. By occupying the receptor binding sites, it prevents endogenous GnRH from initiating the intracellular signaling cascade that leads to the synthesis and release of LH and FSH.[1][3] This leads to a rapid, dose-dependent decrease in circulating gonadotropins, which subsequently suppresses gonadal steroidogenesis and folliculogenesis.[3][5]

cluster_path Hypothalamus Hypothalamus Pituitary Anterior Pituitary (Gonadotrophs) Hypothalamus->Pituitary + (Stimulates) GnRH GnRH Gonads Gonads (Ovaries / Testes) Pituitary->Gonads + (Stimulates) LH_FSH LH & FSH Gonads->Hypothalamus - (Negative Feedback) Gonads->Pituitary - (Negative Feedback) Steroids Estradiol & Progesterone AzalineB This compound AzalineB->Pituitary X (Blocks Receptor)

Caption: this compound blocks GnRH receptors on the pituitary, inhibiting the HPG axis.

Quantitative Data Summary

The following tables summarize the quantitative data on the physiological effects of this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

Assay Cell Type Agonist Challenged Metric This compound Potency Reference
Gonadotropin Release Cultured Rat Pituitary Cells 0.1 nM Histrelin EC₅₀ ~0.6 nM [4]

| GnRH Antagonism | Not Specified (Cell Line) | Not Specified | IC₅₀ | 1.36 nM |[6] |

Table 2: In Vivo Antiovulatory and Hormonal Effects of this compound in Rats

Parameter Animal Model Dosage Effect Comparison Reference
Ovulation Inhibition Proestrous Rats Subcutaneous Injection More potent than [Nal-Glu]-GnRH and [Nal-Lys]-GnRH This compound > [Nal-Glu]-GnRH > [Nal-Lys]-GnRH [4]

| Gonadotropin Suppression | Castrated Rats | Not Specified | Potent suppression of gonadotropin levels | Similar potency to its antiovulatory effect |[4] |

Table 3: Dose-Dependent Effects of this compound on LH Suppression in Koalas

Single Subcutaneous Dose Number of Animals (n) Duration of LH Suppression (in response to mGnRH challenge) P-value Reference
0 mg (Control) 4 No suppression - [7][8]
1 mg 6 24 hours < 0.05 [7][8]
3.3 mg 8 3 hours (significant in all); up to 3 days in 50% of animals < 0.05 [7][8]

| 10 mg | 4 | 7 days | < 0.05 |[7][8] |

Table 4: Effects of this compound Treatment in Golden Hamsters

Hormone/Parameter Effect Note Reference
Serum Progesterone (P) Significant Decline - [5]
Serum Estradiol (E) Significant Decline - [5]
Serum FSH Undetectable - [5]
Serum LH Undetectable - [5]

| Follicular Development | Cessation of antral follicle formation | Reversed by FSH administration |[5] |

Table 5: Anaphylactoid Activity of this compound in Animal Models

Assay Animal Model This compound Result Comparison Reference
Cutaneous Anaphylactoid Assay (Local Wheal Response) Rats Not significantly different from vehicle Maximal response was 0.6 times that of [Nal-Lys]-GnRH. [Nal-Glu]-GnRH was >2x as potent as [Nal-Lys]-GnRH. [4]

| Cardiopulmonary Anaphylactoid Assay | Guinea Pig | Much less potent than [Nal-Glu]-GnRH | Similar low potency to [Nal-Lys]-GnRH |[4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to evaluate this compound.

In Vitro GnRH Antagonist Assay

This assay determines the ability of this compound to inhibit GnRH agonist-induced gonadotropin release from pituitary cells.

  • Cell Preparation: Pituitary glands are collected from rats and subjected to enzymatic dispersion to create a single-cell suspension. These cells are then cultured for a period to allow for recovery.[4]

  • Treatment: Cultured pituitary cells are pre-incubated with varying concentrations of this compound or other antagonists.

  • Stimulation: Following pre-incubation, the cells are challenged with a fixed concentration of a GnRH agonist (e.g., 0.1 nM histrelin) to stimulate LH and FSH release.[4]

  • Measurement: The concentration of LH and FSH in the culture medium is quantified using radioimmunoassay (RIA).

  • Analysis: The data is used to calculate the EC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced gonadotropin release.[4]

A Rat Pituitary Cell Culture B Pre-incubate with varying [this compound] A->B C Stimulate with GnRH Agonist (e.g., Histrelin) B->C D Measure LH/FSH in Supernatant (RIA) C->D E Calculate EC₅₀ D->E

Caption: Workflow for the in vitro pituitary cell culture assay.
Rat Antiovulatory Assay (AOA)

This in vivo assay assesses the potency of GnRH antagonists in preventing ovulation.

  • Animal Model: Adult female rats exhibiting regular estrous cycles are used. The afternoon of proestrus is identified as the critical period for the preovulatory LH surge.

  • Administration: this compound or other test compounds are administered via subcutaneous (s.c.) injection on the afternoon of proestrus.[4]

  • Endpoint: The following morning (day of estrus), the rats are euthanized, and the oviducts are examined under a microscope to count the number of ova.

  • Analysis: The dose required to block ovulation in 50% of the treated animals (ED₅₀) is determined to establish the antiovulatory potency. The relative potencies of different antagonists are then compared.[4][9]

Gonadotropin Suppression in Castrated Male Rats

This model is used to evaluate the duration and efficacy of GnRH antagonists in suppressing elevated gonadotropin levels.

  • Animal Model: Male rats are castrated, which removes the negative feedback from testosterone, leading to chronically elevated levels of LH and FSH.

  • Treatment: A single dose of the GnRH antagonist is administered.

  • Sampling: Blood samples are collected at various time points post-injection.

  • Measurement: Plasma LH and FSH concentrations are measured by RIA.

  • Analysis: The extent and duration of gonadotropin suppression are determined by comparing post-treatment levels to baseline.[4][6][9]

Cutaneous Anaphylactoid Assay

This assay evaluates the potential of GnRH antagonists to cause localized, non-immunogenic histamine (B1213489) release, a common side effect.

  • Animal Model: Rats are anesthetized for the procedure.

  • Administration: The test compounds (e.g., this compound, [Nal-Glu]-GnRH) and a positive control (e.g., compound 48/80) are injected intradermally at various doses into the dorsal skin. A vehicle control is also included.

  • Measurement: After a set period (e.g., 30 minutes), a dye (e.g., Evans blue) is injected intravenously. The dye extravasates at sites of increased vascular permeability (wheal formation). The diameter of the resulting blue wheal at each injection site is measured.[4]

  • Analysis: The potency of each compound to induce a wheal response is calculated and compared. This compound showed a response not significantly different from the vehicle control.[4]

A Anesthetized Rat B Intradermal Injection: - this compound - Other Antagonists - Vehicle Control A->B C Intravenous Injection of Evans Blue Dye B->C Wait 30 min D Measure Diameter of Resulting Blue Wheal C->D E Compare Potency to Induce Wheal Response D->E

Caption: Protocol for the rat cutaneous anaphylactoid assay.

Conclusion

This compound is a highly potent GnRH antagonist that effectively suppresses the pituitary-gonadal axis in multiple animal species. Preclinical data demonstrate its ability to inhibit gonadotropin release both in vitro and in vivo, leading to the suppression of ovulation and a significant decline in steroid hormone levels.[4][5] A key advantage of this compound is its significantly lower anaphylactoid activity compared to earlier GnRH antagonists, indicating a superior safety profile.[4] These characteristics make this compound a valuable tool for research into reproductive endocrinology and a promising candidate for development in clinical applications requiring profound but reversible suppression of gonadal function.

References

Methodological & Application

Application Notes and Protocols for Oestrous Cycle Control in Research Animals Using Azaline B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaline B is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By competitively blocking GnRH receptors in the anterior pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a reversible interruption of the oestrous cycle, preventing follicular development and ovulation. These characteristics make this compound a valuable tool for synchronizing oestrous cycles in research animals, facilitating timed artificial insemination, embryo transfer, and other reproductive studies. These application notes provide detailed protocols for the preparation and administration of this compound for oestrous cycle control, primarily focusing on rodent models.

Mechanism of Action

This compound exerts its effects by competitively binding to GnRH receptors on pituitary gonadotrophs. This binding blocks the action of endogenous GnRH, leading to a rapid and dose-dependent decrease in the synthesis and release of both LH and FSH. The reduction in these gonadotropins prevents the follicular growth, oestrogen production, and the LH surge necessary for ovulation. Upon cessation of this compound treatment, the pituitary-gonadal axis resumes its normal function.

GnRH_Signaling_Pathway cluster_pituitary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH releases Ovary Ovary Follicular_Development Follicular Development & Ovulation Ovary->Follicular_Development leads to GnRHR GnRH Receptor AzalineB This compound AzalineB->GnRHR blocks LH_FSH->Ovary stimulates

Diagram 1: this compound Mechanism of Action.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on LH suppression. Data is adapted from studies in koalas and provides a reference for dose-ranging studies in other species.[1]

Table 1: Dose-Dependent Suppression of LH Response by a Single Subcutaneous Injection of this compound

This compound DoseNumber of Animals (n)Duration of LH Suppression
0 mg (Control)4No suppression
1 mg624 hours
3.3 mg83 hours (significant in all animals)
10 mg47 days

Table 2: Effect of Daily this compound Administration on Oestrous Cycle

TreatmentDurationEffect on LH Response to mGnRHReturn to Oestrus (post-treatment)
1 mg this compound s.c. daily10 daysSuppressed throughout treatmentDelayed by an average of 24.2 days (range 9-39 days)

Experimental Protocols

Protocol 1: Oestrous Cycle Synchronization in Rats

This protocol is adapted from established methods for oestrous cycle synchronization in rodents using GnRH antagonists.[2][3]

Materials:

  • This compound

  • Sterile vehicle for injection (e.g., sterile water for injection, 0.9% saline, or a solution containing a solubilizing agent if necessary, such as 5% mannitol)[1]

  • Sterile syringes and needles (e.g., 25-27 gauge)[4]

  • Animal handling and restraint equipment

  • Microscope slides, coverslips, and staining solution (e.g., Giemsa or Toluidine blue) for vaginal cytology[5][6]

Procedure:

  • Animal Acclimatization and Baseline Monitoring:

    • House female rats in a controlled environment with a regular light-dark cycle for at least one week to acclimatize.

    • Monitor the oestrous cycle of each rat for at least one full cycle (typically 4-5 days) by performing daily vaginal cytology to establish baseline cyclicity.[5][7][8]

  • Preparation of this compound Solution:

    • Due to its limited solubility in aqueous buffers, prepare this compound solution fresh daily.[1]

    • Dissolve this compound in a sterile vehicle to the desired concentration. A vehicle such as 5% mannitol (B672) solution has been used successfully.[1]

    • Ensure the final solution is sterile. If not prepared from sterile components under aseptic conditions, filter-sterilize through a 0.22 µm syringe filter.

  • Administration of this compound:

    • Administer this compound via subcutaneous (s.c.) injection in the loose skin over the back or flank.[4]

    • A starting dose of 0.2 mg/kg can be used, based on studies in ovariectomized rats showing LH suppression for up to 3 days at this dose.[1] Higher doses (e.g., 2 mg/kg) may be required for prolonged suppression.[1]

    • Administer daily injections for a period of 5-7 days to ensure suppression of the natural cycle.

  • Post-Treatment Monitoring and Induction of Ovulation:

    • After the final this compound injection, allow for a washout period of 24-48 hours.

    • Monitor vaginal smears daily to track the return to proestrus and estrus.[6][7] A synchronized estrus is expected within 2-4 days after cessation of treatment.

    • For more precise timing of ovulation, an injection of a GnRH agonist (to induce an LH surge) or human chorionic gonadotropin (hCG) can be administered once the majority of animals are in proestrus/estrus.

experimental_workflow start Start acclimatization Acclimatization & Baseline Monitoring (1-2 weeks) start->acclimatization azaline_treatment Daily this compound Administration (5-7 days) acclimatization->azaline_treatment washout Washout Period (1-2 days) azaline_treatment->washout monitoring Monitor for Estrus (Vaginal Cytology) washout->monitoring mating Timed Mating or Artificial Insemination monitoring->mating end End mating->end

Diagram 2: Experimental Workflow for Oestrous Synchronization.
Protocol 2: Monitoring the Oestrous Cycle in Rats via Vaginal Cytology

Accurate determination of the oestrous cycle stage is crucial for timing the administration of this compound and for confirming successful synchronization.

Procedure:

  • Sample Collection:

    • Gently restrain the rat.

    • Introduce a small volume (10-20 µL) of sterile saline into the vagina using a sterile pipette tip.[5]

    • Aspirate and expel the saline a few times to collect exfoliated cells.

    • Alternatively, a sterile, saline-moistened cotton swab can be gently inserted and rotated.[7]

  • Slide Preparation:

    • Place a drop of the collected fluid onto a clean microscope slide and spread it thinly.[5]

    • Allow the smear to air dry.

  • Staining:

    • Fix the smear with a suitable fixative (e.g., methanol) if required by the staining protocol.

    • Stain the smear with a solution such as 0.1% crystal violet, Giemsa, or Toluidine blue.[9]

    • Rinse gently and allow to dry.

  • Microscopic Examination:

    • Examine the slide under a light microscope.

    • Identify the stage of the oestrous cycle based on the predominant cell types present (see Table 3).[6][8]

Table 3: Cellular Characteristics of Rat Oestrous Cycle Stages

StagePredominant Cell Types
Proestrus Primarily nucleated epithelial cells, often in clusters.
Estrus Predominantly large, anucleated, cornified epithelial cells.
Metestrus A mix of cornified cells and leukocytes (neutrophils).
Diestrus Mainly leukocytes with some small, non-cornified epithelial cells.

Conclusion

This compound is a potent GnRH antagonist that can be effectively used to control and synchronize the oestrous cycle in research animals. The protocols outlined in these application notes provide a framework for researchers to utilize this compound in their studies. It is recommended to perform pilot studies to determine the optimal dose and treatment duration for the specific animal model and research objectives. Proper monitoring of the oestrous cycle through vaginal cytology is essential for the successful implementation of these protocols.

References

Azaline B: Application Notes and Protocols for Reproductive Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaline B is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist. Its chemical structure is [Ac-D-Nal1, D-Cpa2, D-Pal3, Aph5(atz), D-Aph6(atz), Ilys8, D-Ala10]-GnRH.[1] By competitively blocking the GnRH receptor in the anterior pituitary, this compound inhibits the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of gonadotropins leads to a subsequent reduction in gonadal steroid production, making this compound a valuable tool for research in reproductive endocrinology, contraception, and the treatment of hormone-dependent disorders.[1][3] These application notes provide a summary of key in vitro and in vivo data and detailed protocols for the use of this compound in a research setting.

Data Presentation

In Vitro Potency of this compound
AssayAgonist UsedCell TypeEC50 of this compound (nM)Reference
Inhibition of LH ReleaseHistrelin (0.1 nM)Cultured Rat Pituitary Cells~0.6[1]
Inhibition of FSH ReleaseHistrelin (0.1 nM)Cultured Rat Pituitary Cells~0.6[1]
CompoundIC50 (nM)Reference
This compound1.36[4]
This compound Analog 81.85[4]
This compound Analog 91.78[4]
In Vivo Efficacy of this compound

Antiovulatory Activity in Rats:

CompoundAdministrationPotencyReference
This compoundSubcutaneousMost Potent[1]
[Nal-Glu]-GnRHSubcutaneousIntermediate Potency[1]
[Nal-Lys]-GnRH ("antide")SubcutaneousLeast Potent[1]

Suppression of LH in Koalas (Single Subcutaneous Injection):

Dose of this compoundNumber of Animals (n)Duration of LH SuppressionReference
0 mg (Control)4No suppression
1 mg624 hours
3.3 mg83 hours (significant in all), up to 3 days in 50%
10 mg47 days

Suppression of LH in Koalas (Daily 1 mg Subcutaneous Injections for 10 Days):

TreatmentNumber of Animals (n)OutcomeReference
This compound6Consecutive LH suppression over 10 days; recovery not observed 4 days post-treatment

Effect on the Estrous Cycle in Koalas (Daily 1 mg Subcutaneous Injections for 10 Days):

| Treatment | Number of Animals (n) | Effect on Basal LH and 17β-estradiol | Delay in Return to Estrus | Reference | | --- | --- | --- | --- | | this compound | Not specified | No suppression | 24.2 days (range 9-39 days) |[5] |

Effects in Golden Hamsters:

TreatmentEffect on Serum HormonesEffect on Follicular DevelopmentReference
This compoundSignificant decline in Progesterone and Estradiol; FSH and LH undetectableCessation of antral follicle formation[6]
This compound + FSHSignificant increase in serum EstradiolReversal of follicular arrest; increased formation of primary and preantral follicles[6]
This compound + LHUpregulation of serum ProgesteroneIncreased Cyp11a1 mRNA[6]

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

GnRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates AzalineB This compound AzalineB->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription Activates Secretion LH & FSH Synthesis & Secretion Transcription->Secretion

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Studies

InVivo_Workflow AnimalModel Select Animal Model (e.g., Rat, Hamster, Koala) Acclimatization Acclimatization Period AnimalModel->Acclimatization Baseline Baseline Sample Collection (Blood for hormone analysis) Acclimatization->Baseline Treatment This compound Administration (Subcutaneous Injection) Baseline->Treatment Monitoring Post-Treatment Monitoring (e.g., Blood sampling, estrous cycle tracking) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Ovulation assessment, tissue collection) Monitoring->Endpoint DataAnalysis Data Analysis and Interpretation Endpoint->DataAnalysis

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for Azelastine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelastine (B1213491) hydrochloride is a second-generation antihistamine used in the treatment of allergic rhinitis and conjunctivitis.[1] Accurate and precise quantification of Azelastine hydrochloride in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility. This document provides detailed application notes and protocols for the analysis of Azelastine hydrochloride using a validated reverse-phase HPLC (RP-HPLC) method.

Principle

The described method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Azelastine hydrochloride, being a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is typically performed using a UV detector at a wavelength where Azelastine hydrochloride exhibits maximum absorbance. The concentration of Azelastine hydrochloride in a sample is determined by comparing its peak area to that of a known standard.

Quantitative Data Summary

The following tables summarize the key parameters and results from various validated HPLC methods for the analysis of Azelastine hydrochloride.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Inertsil ODS C18 (250x4.6mm, 5µm)[2]CHROMOSIL RP C18 (250 x 4.6 mm, 5 µm)[3][4]Exsil 100 ODS C18 (250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase Gradient: A: 20.35mM Phosphate buffer (pH 3.0), B: Acetonitrile[2]Isocratic: Phosphate buffer (pH 3.1): Acetonitrile (60:40, v/v)[3][4]Isocratic: Acetonitrile: Water (70:30, v/v)[5][6]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3][4]0.7 mL/min[5][6]
Detection Wavelength 236 nm[2]Not Specified240 nm[5][6]
Column Temperature 30°C[2]Ambient[3][4]Not Specified
Injection Volume 20 µL[2]Not SpecifiedNot Specified
Run Time 30 min[2]Not Specified10 min[5][6]
Retention Time 8.5 min[2]Not Specified6.61 min[6]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 25-75[2]Not Specified8–125[5]
Correlation Coefficient (r²) Not SpecifiedNot Specified> 0.99[5]
Accuracy (% Recovery) Not SpecifiedNot Specified101.56% ± 0.39[5]
Precision (% RSD) < 2.0[2]Not SpecifiedWithin acceptable limits[5]
Limit of Detection (LOD) (µg/mL) Not Specified0.1598Not Specified
Limit of Quantification (LOQ) (µg/mL) Not Specified0.48458[5]

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of Azelastine hydrochloride working standard and transfer it to a 50 mL volumetric flask.[2] Add approximately 30 mL of diluent (e.g., water:acetonitrile, 30:70 v/v), sonicate to dissolve, allow to cool to room temperature, and then dilute to the mark with the diluent.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 25, 50, 75 µg/mL).[2]

2. Preparation of Sample Solutions (from Nasal Spray)

  • Accurately transfer a volume of the nasal spray formulation equivalent to a known amount of Azelastine hydrochloride into a volumetric flask.

  • Add a suitable volume of diluent and sonicate to ensure complete dissolution and mixing.

  • Dilute to the final volume with the diluent and mix thoroughly.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[7]

3. Chromatographic Analysis

  • Set up the HPLC system according to the chromatographic conditions specified in Table 1 (Method 1 is recommended as a starting point).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions in triplicate.[2]

  • Record the chromatograms and measure the peak areas.

4. Data Analysis

  • Calibration Curve: Plot a graph of the mean peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of Azelastine hydrochloride in the sample solutions using the regression equation from the calibration curve.

Diagrams

experimental_workflow prep_standards Prepare Standard Solutions injection Inject Standards & Samples prep_standards->injection prep_samples Prepare Sample Solutions prep_samples->injection hplc_setup HPLC System Setup & Equilibration hplc_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq data_analysis Data Analysis & Quantification chrom_acq->data_analysis results Report Results data_analysis->results

Caption: Experimental workflow for HPLC analysis of Azelastine HCl.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) col Column Selection (e.g., C18) mob Mobile Phase Optimization (pH, Organic Ratio) col->mob flow Flow Rate Adjustment mob->flow det Detector Wavelength Selection flow->det spec Specificity lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob cluster_method_development cluster_method_development cluster_method_validation cluster_method_validation cluster_method_development->cluster_method_validation

Caption: Logical relationship between HPLC method development and validation.

References

Application Notes: Studying the Antiovulatory Potency of Azaline B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azaline B is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] Its primary mechanism of action involves competitively and reversibly binding to GnRH receptors in the anterior pituitary gland.[2] This binding blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] The suppression of the pre-ovulatory LH surge is the critical step through which this compound exerts its potent antiovulatory effects.[1] In animal models, this compound has demonstrated greater potency in inhibiting ovulation compared to other GnRH antagonists.[1] Consequently, it serves as a valuable tool for research in reproductive endocrinology and as a potential candidate for contraceptive development.[1]

These application notes provide detailed protocols for evaluating the antiovulatory potency of this compound through both in vivo and in vitro models. The described assays are designed for researchers in academic and industrial settings engaged in endocrinology, pharmacology, and drug development.

Mechanism of Action: HPO Axis Disruption

The antiovulatory activity of this compound stems from its disruption of the Hypothalamic-Pituitary-Ovarian (HPO) axis. The diagram below illustrates the normal hormonal cascade and the point of intervention for this compound.

HPO_Axis cluster_pituitary Hypothalamus Hypothalamus GnRH_Receptor GnRH Receptor Hypothalamus->GnRH_Receptor  GnRH (+) Pituitary Anterior Pituitary Ovary Ovaries Pituitary->Ovary   LH, FSH (+) Ovary->Hypothalamus Feedback (-) Ovary->Pituitary Feedback (-) Follicle Follicular Growth Ovary->Follicle Estrogen, Progesterone Ovulation Ovulation Follicle->Ovulation LH Surge AzalineB This compound AzalineB->GnRH_Receptor Antagonist (-) InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Cycling Female Rats B Monitor Estrous Cycle (Vaginal Smears) A->B C Identify Proestrus Stage B->C D Administer this compound or Vehicle (s.c.) C->D E Euthanize on Estrus Day D->E F Collect Oviducts, Ovaries, Uterus, Blood E->F G Count Oocytes (Assess Ovulation) F->G H Weigh Ovaries & Uterus F->H I Serum Hormone Analysis (LH, Progesterone) F->I

References

Application of Azaline B in studies of sex hormone-dependent pathologies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Azaline B is a potent gonadotropin-releasing hormone (GnRH) antagonist. Its primary mechanism of action involves the competitive blockade of GnRH receptors in the anterior pituitary gland. This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound suppression of gonadal sex hormones, namely testosterone (B1683101) in males and estrogen in females.[1] This targeted hormonal suppression makes this compound and other GnRH antagonists valuable tools for studying and potentially treating sex hormone-dependent pathologies, including certain types of cancer and endometriosis.

The primary therapeutic strategy for hormone-sensitive cancers, such as specific subtypes of breast and prostate cancer, is to inhibit the production of sex hormones that fuel tumor growth.[2] GnRH antagonists like this compound achieve this by inducing a state of medical castration, effectively starving the cancer cells of the hormonal signals they require for proliferation.[3] Unlike GnRH agonists, which cause an initial surge in hormone levels (a "flare-up") before downregulation, GnRH antagonists provide immediate and direct suppression, which can be particularly advantageous in a clinical setting where rapid control of the disease is necessary.[1][4]

Beyond their systemic effects on hormone production, there is emerging evidence that GnRH analogs may exert direct anti-tumoral actions on cancer cells that express GnRH receptors.[2] In some cancer cell lines, the GnRH receptor is coupled to Gαi proteins. Activation of this pathway by GnRH antagonists can lead to antiproliferative and pro-apoptotic signaling, suggesting a dual mechanism of action.[4][5]

Key Applications:
  • Prostate Cancer: Testosterone is a key driver of prostate cancer growth. GnRH antagonists are utilized to achieve rapid and sustained testosterone suppression to castrate levels, thereby inhibiting tumor progression.[1]

  • Breast Cancer: A significant proportion of breast cancers are hormone receptor-positive, meaning their growth is stimulated by estrogen. In premenopausal women, GnRH antagonists can be used to suppress ovarian estrogen production, forming a crucial component of endocrine therapy.[2][6]

  • Endometriosis: This condition is characterized by the growth of endometrial-like tissue outside the uterus in an estrogen-dependent manner. By suppressing estrogen levels, GnRH antagonists can help in managing pain and reducing the size of endometriotic lesions.[7]

Quantitative Data Summary

The following table summarizes the typical effects of GnRH antagonist administration on key sex hormones and related markers. While specific data for this compound in these pathologies is limited, the data presented is representative of the GnRH antagonist class.

ParameterEffect of GnRH AntagonistTypical Magnitude of ChangeTime to EffectReference
Luteinizing Hormone (LH)Rapid Decrease>90% suppressionWithin hours to days[1][3]
Follicle-Stimulating Hormone (FSH)Rapid DecreaseSignificant suppressionWithin hours to days[1][3]
Testosterone (in males)Rapid DecreaseTo castrate levels (<50 ng/dL)Within days[1]
Estradiol (B170435) (in premenopausal females)Rapid DecreaseTo postmenopausal levelsWithin days[1]
Prostate-Specific Antigen (PSA)DecreaseCorrelates with testosterone suppressionWeeks[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Hormone-Dependent Cancer Cell Proliferation

Objective: To determine the direct antiproliferative effects of this compound on sex hormone-dependent cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).

Materials:

  • Hormone-dependent cancer cell line (e.g., LNCaP, MCF-7)

  • Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for MCF-7)

  • Fetal Bovine Serum (FBS), charcoal-stripped FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell proliferation assay reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in their standard growth medium containing 10% FBS. Allow cells to adhere overnight.

  • Hormone Deprivation: Replace the medium with a medium containing charcoal-stripped FBS to minimize the influence of exogenous hormones. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the charcoal-stripped FBS medium. Add the different concentrations of this compound to the wells. Include a vehicle control (medium without this compound). For positive controls, you can use the respective hormone (e.g., dihydrotestosterone (B1667394) for LNCaP, estradiol for MCF-7) to stimulate growth and a known inhibitor of the pathway.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value of this compound.

Protocol 2: In Vivo Study of this compound on Tumor Growth in a Xenograft Model

Objective: To evaluate the efficacy of this compound in inhibiting the growth of hormone-dependent tumors in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Hormone-dependent cancer cell line (e.g., LNCaP)

  • Matrigel or similar extracellular matrix

  • This compound

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Methodology:

  • Tumor Cell Implantation: Resuspend the cancer cells in a mixture of medium and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., daily subcutaneous injection) to the treatment group and the vehicle to the control group.

  • Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study period.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis such as immunohistochemistry for proliferation markers (e.g., Ki-67) and hormone receptor expression.

  • Hormone Level Measurement: Collect blood samples at baseline and at the end of the study to measure serum testosterone or estradiol levels to confirm the systemic hormonal suppression by this compound.

Visualizations

GNRH_Antagonist_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_gonads Gonads (Testes/Ovaries) cluster_target_tissue Hormone-Dependent Pathology (e.g., Cancer) Hypothalamus Hypothalamic Neurons GnRH GnRH Hypothalamus->GnRH Pulsatile Release Pituitary Gonadotrope Cells LH_FSH LH & FSH Pituitary->LH_FSH Secretion GnRH_R GnRH Receptor Gonads Leydig/Theca Cells Sex_Hormones Testosterone/ Estrogen Gonads->Sex_Hormones Production Cancer_Cell Tumor Cell Cancer_Cell->Cancer_Cell Sex_Hormone_R Androgen/Estrogen Receptor Sex_Hormone_R->Cancer_Cell Promotes Growth AzalineB This compound AzalineB->GnRH_R Competitively Blocks GnRH->GnRH_R Binds and Activates LH_FSH->Gonads Stimulates Sex_Hormones->Sex_Hormone_R Binds and Activates Experimental_Workflow_In_Vivo start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Hormone-Dependent Cancer Cells start->implantation growth Tumor Growth to Palpable Size (100-200 mm³) implantation->growth randomization Randomization into Groups growth->randomization treatment Treatment Group: This compound Administration randomization->treatment control Control Group: Vehicle Administration randomization->control monitoring Monitor Tumor Volume and Animal Health treatment->monitoring control->monitoring endpoint Study Endpoint: Euthanasia monitoring->endpoint analysis Tumor Excision, Weight Measurement, Histology, Hormone Level Analysis endpoint->analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Azaline B for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming solubility challenges associated with Azaline (B1665912) B for in vivo applications. The following questions, troubleshooting guides, and protocols are designed to address common issues encountered during the formulation development process.

Frequently Asked Questions (FAQs)

Q1: What is Azaline B and why is its solubility a concern for in vivo experiments?

This compound is a potent Gonadotropin-Releasing Hormone (GnRH) antagonist used in research to study its effects on hormone secretion.[1] Like many complex peptide-based molecules, this compound is a large, lipophilic compound with inherently poor aqueous solubility.[2] This low solubility poses a significant challenge for in vivo experiments, particularly for parenteral (injectable) routes of administration, as it can lead to low bioavailability, precipitation at the injection site, and inconsistent experimental results.[3] Achieving a stable, solubilized formulation is critical for accurate and reproducible preclinical studies.

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of this compound is the first step in designing an appropriate solubility enhancement strategy. Key reported properties are summarized below.

PropertyValueReference
Molecular Formula C₈₀H₁₀₂ClN₂₃O₁₂[2]
Molecular Weight ~1613.3 g/mol [2]
XLogP3 5.2[2]

XLogP3 is a computed measure of hydrophobicity; a value greater than 5 indicates very low water solubility.

Q3: What are the primary goals when improving the solubility of this compound?

The main objectives are:

  • To achieve the desired therapeutic concentration in a solution that is suitable for the intended route of administration.

  • To ensure the formulation remains physically and chemically stable, preventing precipitation or degradation of this compound.

  • To use pharmaceutically acceptable excipients that are non-toxic and well-tolerated in the chosen animal model.[4]

  • To maintain the biological activity of the this compound molecule.

Troubleshooting Guide: Common Formulation Issues

This guide addresses specific problems researchers may face when attempting to dissolve this compound.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
This compound powder does not dissolve or precipitates out of aqueous buffers (e.g., PBS, Saline). High hydrophobicity of the peptide backbone prevents interaction with water molecules.1. Utilize a Co-solvent System: Start by dissolving this compound in a small amount of a water-miscible organic solvent (like DMSO or NMP) before slowly adding the aqueous buffer.[5][6] 2. Employ Complexation: Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex, which has a hydrophilic exterior.[7] 3. Add a Surfactant: Incorporate a non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL) above its critical micelle concentration to form micelles that encapsulate this compound.[8]
The final formulation is cloudy or shows visible particles. The solubility limit has been exceeded, leading to the formation of a suspension rather than a solution.1. Increase the proportion of the solubilizing agent (co-solvent, cyclodextrin, or surfactant). 2. Gently warm or sonicate the solution to aid dissolution, but monitor for any degradation. 3. Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates.
Toxicity or adverse events (e.g., irritation, lethargy) are observed in animal models. The concentration of the chosen excipients (especially organic co-solvents or surfactants) may be too high, causing toxicity.1. Consult toxicity data for the specific excipients being used and ensure you are below known toxic thresholds. 2. Reduce the concentration of the excipient to the lowest effective level. 3. Switch to a more biocompatible solubilizer. For example, consider cyclodextrins or lipid-based formulations, which often have better safety profiles than high concentrations of organic solvents.[8]

Key Experimental Protocols

Below are detailed starting-point methodologies for common solubilization techniques. Researchers should optimize these protocols based on their specific concentration requirements and experimental setup.

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a clear, injectable solution of this compound using a ternary co-solvent system (e.g., NMP/PEG 400/Water).

Materials:

  • This compound

  • N-Methyl-2-pyrrolidone (NMP), GMP grade[6]

  • Polyethylene Glycol 400 (PEG 400)

  • Water for Injection (WFI) or 0.9% Saline

  • Sterile vials

  • Vortex mixer and/or magnetic stirrer

  • 0.22 µm syringe filter

Methodology:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Prepare the co-solvent vehicle. A common starting ratio is 10% NMP, 40% PEG 400, and 50% WFI (v/v/v).

  • Add the NMP to the this compound powder first. Vortex thoroughly until the peptide is fully wetted and begins to dissolve. NMP is a powerful solvent for poorly soluble compounds.[6]

  • Add the PEG 400 to the vial. Vortex again until the solution is homogeneous.

  • Slowly add the WFI or saline to the mixture in a dropwise manner while continuously vortexing. This step is critical to prevent the drug from precipitating.

  • Once all components are added, visually inspect the solution for clarity. If needed, gently warm the solution (e.g., to 37°C) or sonicate briefly to ensure complete dissolution.

  • Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a stock solution of HP-β-CD in WFI. A 20-40% (w/v) solution is a typical starting point.[6]

  • Weigh the required amount of this compound and place it in a sterile vial containing the HP-β-CD solution and a magnetic stir bar.

  • Seal the vial and place it on a magnetic stirrer. Allow the mixture to stir at room temperature for 12-24 hours. This extended time allows for the efficient formation of the drug-cyclodextrin inclusion complex.

  • After stirring, visually inspect the solution. It should be clear, indicating successful complexation and solubilization.

  • Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Data and Visualization

Summary of Common Parenteral Excipients

The selection of appropriate excipients is crucial for a successful formulation. The table below summarizes common options for poorly soluble drugs.

Excipient TypeExamplesKey Considerations
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs), N-Methyl-2-pyrrolidone (NMP)Highly effective but can cause toxicity or injection site irritation at high concentrations.[5][9]
Surfactants Polysorbate 20 & 80, Cremophor® ELForm micelles to solubilize drugs. Potential for hemolysis or hypersensitivity reactions (especially with Cremophor®).[8]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Generally well-tolerated and effective. Can have renal toxicity at very high doses.[6]
pH Modifiers Citric acid, Sodium phosphateOnly effective if the drug has ionizable groups. The pH must be maintained within a physiologically tolerable range (~pH 3-9).[9]
Diagrams

The following diagrams illustrate the logical workflow for formulation development and the biological mechanism of action of this compound.

G Workflow for Solubility Enhancement A Poorly Soluble this compound B Define Formulation Goals (Concentration, Route, Stability) A->B C Screening of Solubilization Methods B->C D Co-solvents (e.g., PEG, PG, NMP) C->D E Complexation (e.g., Cyclodextrins) C->E F Surfactants (e.g., Polysorbate 80) C->F G pH Adjustment C->G H Evaluate Lead Formulations (Solubility, Stability, Viscosity) D->H E->H F->H G->H I In Vivo Pilot Study (Tolerability, PK) H->I J Optimized Formulation for In Vivo Experiments I->J

A logical workflow for developing an this compound formulation.

G Mechanism of this compound Action cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary  GnRH (+) Gonads Testes / Ovaries Pituitary->Gonads LH / FSH (+) GnRHR GnRH Receptor Gonads->Hypothalamus (-) Gonads->Pituitary Testosterone / Estrogen (-) AzalineB This compound AzalineB->GnRHR Blocks

References

Troubleshooting unexpected results in Azaline B experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azaline B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Q1: Why am I not observing the expected decrease in cell viability after treating my cancer cell line with this compound?

A1: Several factors could contribute to a lack of response. Firstly, confirm the IC50 value for your specific cell line, as sensitivity to this compound can vary significantly. Secondly, ensure the compound is fully dissolved and stable in your culture medium. Degradation or precipitation of this compound can lead to a lower effective concentration. We recommend verifying the inhibition of the target pathway via Western blot before concluding the compound is ineffective.

Q2: My Western blot results show incomplete inhibition of downstream ERK phosphorylation, even at high concentrations of this compound. What could be the cause?

A2: Incomplete inhibition of p-ERK can be due to several reasons. Ensure that your treatment time is sufficient for the compound to exert its effect; a time-course experiment is recommended. Another possibility is the activation of alternative signaling pathways that can also lead to ERK phosphorylation, creating a feedback loop. Consider co-treatment with an inhibitor of a potential bypass pathway. Finally, verify the potency of your batch of this compound.

Q3: I'm observing significant off-target effects or cytotoxicity in my control cell line. How can I address this?

A3: Off-target effects can occur, particularly at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration range that inhibits the target without causing excessive toxicity. If off-target effects persist even at low concentrations, consider using a more sensitive cell line or a different assay to measure the desired biological effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent small molecule inhibitor of the MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers.

Q2: How should I prepare and store this compound?

A2: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q3: What are some common applications of this compound in research?

A3: this compound is primarily used in cancer research to study the effects of MAPK/ERK pathway inhibition on cell proliferation, survival, and differentiation. It is also utilized in drug discovery efforts to identify potential combination therapies and to investigate mechanisms of drug resistance.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A375Melanoma5
HT-29Colon Cancer12
HCT116Colon Cancer15
MCF-7Breast Cancer150
PC-3Prostate Cancer>1000

Table 2: Effect of this compound on Protein Expression

ProteinChange upon Treatment
p-MEK1/2No change
p-ERK1/2Significant Decrease
Total ERK1/2No change
Cyclin D1Decrease
c-FosDecrease

Experimental Protocols

Protocol 1: Western Blotting for p-ERK1/2 Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

AzalineB_Pathway cluster_upstream Upstream Signals cluster_target This compound Target cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression AzalineB This compound AzalineB->MEK

Caption: The MAPK/ERK signaling pathway with this compound's point of inhibition.

Experimental_Workflow A 1. Cell Culture Seeding B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation Period (e.g., 24-72h) B->C D 4. Endpoint Assays C->D E Western Blot (Target Engagement) D->E F Cell Viability Assay (e.g., MTT) D->F G 5. Data Analysis & Interpretation E->G F->G Troubleshooting_Tree Start Unexpected Result Observed Q1 Is there a lack of efficacy? Start->Q1 A1_Yes Check Compound Stability & Concentration Q1->A1_Yes Yes Q2 Incomplete Target Inhibition? Q1->Q2 No A1_No Proceed to other issues A2_Yes Optimize Treatment Time & Check for Bypass Pathways Q2->A2_Yes Yes Q3 High Off-Target Cytotoxicity? Q2->Q3 No A2_No Consider off-target effects A3_Yes Perform Dose-Response & Use Control Cell Lines Q3->A3_Yes Yes A3_No Consult Further Documentation Q3->A3_No No

Optimizing Azaline B dosage for maximum efficacy and minimal side effects.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research and informational purposes only. It is not intended as a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended starting dose for Azaline B in a preclinical in vivo model? For initial in vivo studies, a starting dose of 1-5 mg/kg is often recommended, administered intraperitoneally. However, this is highly dependent on the animal model and the specific research question. It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental setup.
How can I improve the solubility of this compound for in vitro assays? This compound is known to have poor aqueous solubility. To improve solubility for in vitro experiments, consider using a co-solvent system such as DMSO, followed by serial dilution in culture media. The final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity. Alternatively, formulation with cyclodextrins can be explored.
What are the known off-target effects of this compound? While this compound shows high selectivity for its primary target, some off-target activity has been reported at higher concentrations. These include weak inhibition of related kinases. It is advisable to perform a kinome scan or a similar broad-spectrum profiling to assess potential off-target effects in your model system.
How should I store this compound to ensure its stability? This compound should be stored as a solid at -20°C and protected from light. For solutions, it is recommended to prepare fresh stocks for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

IssueRecommended Solution
High variability in experimental results. Ensure consistent compound handling and preparation. Verify the final concentration of this compound in your assays using analytical methods like HPLC. Control for batch-to-batch variation of the compound if possible. Implement a standardized and well-controlled experimental workflow.
Observed cytotoxicity at expected therapeutic concentrations. Confirm the health and confluency of your cell cultures. Reduce the concentration of any co-solvents (e.g., DMSO). Test a broader range of lower concentrations to identify the non-toxic therapeutic window. Consider using a less sensitive cell line if appropriate for your research question.
Lack of efficacy in an in vivo model. Verify the formulation and route of administration. Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound in your model. An alternative delivery method or a different dosing schedule may be required to achieve therapeutic concentrations at the target site.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Grouping: Divide the animals into several groups (e.g., 5-6 groups) with a sufficient number of animals per group (n=5-10).

  • Dose Administration: Administer escalating doses of this compound to the different groups. Include a vehicle control group. The route of administration should be consistent with the intended therapeutic application.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.

  • Endpoint: The study is typically conducted for a predetermined period (e.g., 14 days). At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathological examination of major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Visualizations

AzalineB_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Azaline_B This compound Azaline_B->AKT

Caption: Proposed mechanism of action for this compound.

Dose_Response_Workflow A Seed Cells in 96-well Plate B Prepare this compound Serial Dilutions A->B C Treat Cells and Incubate B->C D Perform Cell Viability Assay C->D E Analyze Data and Determine IC50 D->E

Caption: Experimental workflow for an in vitro dose-response assay.

Troubleshooting_Logic Start High Experimental Variability? Sol1 Standardize Compound Handling Verify Concentration (HPLC) Start->Sol1 Yes Start2 Unexpected Cytotoxicity? Start->Start2 No Sol2 Check Cell Health Reduce Co-solvent Concentration Test Lower Dose Range Start2->Sol2 Yes Start3 Lack of In Vivo Efficacy? Start2->Start3 No Sol3 Verify Formulation & Administration Conduct Pharmacokinetic Studies Start3->Sol3 Yes

Caption: A logical flow for troubleshooting common experimental issues.

Technical Support Center: Investigating Anaphylactoid Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers investigating the anaphylactoid potential of new chemical entities, with a focus on addressing observations of low or unexpected activity in preclinical assays. For the purpose of this guide, we will refer to the compound under investigation as "Compound X," which can be substituted with your specific molecule, such as Azaline (B1665912) B.

There is limited public information directly linking Azaline B, a GnRH antagonist, to anaphylactoid reactions.[1] Therefore, this guide offers a broader framework for assessing any novel compound where low anaphylactoid activity is an unexpected or key finding.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug-induced anaphylactoid reactions?

A1: Anaphylactoid (or non-immune) reactions are clinically similar to anaphylaxis but are not mediated by IgE antibodies.[2] They are typically caused by direct activation of mast cells and basophils or by activation of the complement system.[3][4]

  • Direct Mast Cell/Basophil Activation: Some compounds can directly trigger mast cells to degranulate and release inflammatory mediators like histamine (B1213489), tryptase, and cytokines.[4] This can occur through various receptors, such as Mas-related G protein-coupled receptor X2 (MRGPRX2).

  • Complement System Activation: The complement system, a part of the innate immune system, can be activated by certain drugs via the classical, lectin, or alternative pathways.[5][6][7] This activation generates anaphylatoxins (C3a, C4a, C5a), which can then induce mast cell degranulation and inflammation.[3][6]

Q2: My compound, "Compound X," shows very low anaphylactoid activity in our initial screens. What could this indicate?

A2: Low anaphylactoid activity is generally a desirable safety profile for a new drug candidate. It may suggest that your compound:

  • Does not significantly interact with key receptors on mast cells or basophils responsible for degranulation.

  • Does not activate any of the three complement pathways.

  • Possesses inherent mast cell-stabilizing or anti-inflammatory properties, similar to drugs like azelastine (B1213491) which is known to inhibit histamine release and antagonize inflammatory mediators.[8][9][10]

It is crucial to confirm this low activity using a robust set of orthogonal assays to ensure the initial finding is not an artifact of the experimental setup.

Q3: How can I be sure that my assay is sensitive enough to detect a low-level anaphylactoid response?

Q4: Can the formulation or excipients of "Compound X" contribute to anaphylactoid reactions?

A4: Yes, certain excipients, such as polyethylene (B3416737) glycols (PEGs) and protamine, have been reported to cause anaphylaxis.[11] It is essential to test the vehicle/excipient mixture alone as a negative control in all experiments. If the vehicle control shows activity, this may mask or confound the results for "Compound X."

Troubleshooting Guide: Low Anaphylactoid Activity

This section addresses common issues encountered when experimental results suggest unexpectedly low or absent anaphylactoid activity.

Issue 1: No significant histamine or tryptase release in mast cell degranulation assays.
Possible Cause Troubleshooting Step
Sub-optimal Assay Conditions Verify that the buffer composition, pH, temperature, and incubation times are optimal for mast cell viability and degranulation.
Low Cell Viability Perform a cell viability test (e.g., Trypan Blue exclusion or MTT assay) on your mast cells before and after the experiment to ensure the cells are healthy.
Incorrect Cell Line or Primary Cell Type Ensure the chosen cell line (e.g., LAD2, RBL-2H3) or primary cells (e.g., bone marrow-derived mast cells) are appropriate and responsive to your positive controls.[12] Human and animal mast cells can respond differently.
Compound Degradation Confirm the stability and solubility of "Compound X" in the assay medium. The compound may be degrading or precipitating, preventing interaction with the cells.
Mast Cell Stabilizing Properties Your compound may actively inhibit mast cell degranulation.[9][10] Consider running a co-incubation experiment where you stimulate cells with a known secretagogue (like Compound 48/80) in the presence and absence of "Compound X" to test for inhibitory effects.
Issue 2: No evidence of complement activation in serum-based assays.
Possible Cause Troubleshooting Step
Inappropriate Serum Source Ensure you are using fresh, properly handled serum from the correct species (e.g., normal human serum for human complement activation). Avoid repeated freeze-thaw cycles.
Assay Insensitivity Use a sensitive method for detecting complement activation, such as ELISA for sC5b-9 (the soluble terminal complement complex), C3a, or C4d.[3]
Incorrect Assay Pathway Focus Anaphylactoid reactions can be triggered by any of the three complement pathways.[13][14] Ensure your assay can detect activation from all potential routes. For example, an assay focused only on the classical pathway might miss activation via the alternative pathway.
High Concentration of Compound In some cases, excessively high concentrations of a test compound can interfere with ELISA-based assays. Run a dose-response curve to identify the optimal concentration range.
Lack of Complement-Activating Structure It is possible that "Compound X" simply lacks the chemical structures necessary to initiate the complement cascade. This is a valid and favorable result from a drug safety perspective.

Experimental Protocols & Data Presentation

Protocol 1: In Vitro Mast Cell Degranulation Assay

Objective: To quantify the release of β-hexosaminidase (a surrogate marker for histamine) from a mast cell line (e.g., RBL-2H3) upon exposure to "Compound X."

Methodology:

  • Cell Culture: Culture RBL-2H3 cells to ~80% confluency in MEM supplemented with 10% FBS and antibiotics.

  • Seeding: Plate 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Sensitization (Optional but recommended for some controls): Sensitize cells with anti-DNP IgE (1 µg/mL) for 2 hours at 37°C.

  • Washing: Gently wash cells twice with Tyrode's buffer (containing 0.1% BSA) to remove media and unbound IgE.

  • Stimulation: Add 50 µL of Tyrode's buffer containing various concentrations of "Compound X," a positive control (e.g., Compound 48/80), or a negative control (vehicle).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 25 µL of the supernatant.

  • Cell Lysis: Lyse the remaining cells in each well with 50 µL of 0.5% Triton X-100 to measure the total cellular β-hexosaminidase content.

  • Enzymatic Reaction: In a separate 96-well plate, mix 25 µL of supernatant or lysate with 50 µL of p-NAG substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5).

  • Incubation: Incubate at 37°C for 1 hour.

  • Stop Reaction: Add 200 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

  • Readout: Measure absorbance at 405 nm.

  • Calculation: Express degranulation as a percentage of total β-hexosaminidase release: (% Release) = [OD_Supernatant / (OD_Supernatant + OD_Lysate)] * 100.

Hypothetical Data Summary:

Compound Concentration (µM) Mean % Degranulation (± SD)
Vehicle Control-2.1 (± 0.5)
Compound 48/801078.5 (± 6.2)
Compound X12.5 (± 0.7)
Compound X103.1 (± 0.9)
Compound X1004.0 (± 1.1)
Protocol 2: In Vitro Complement Activation Assay (sC5b-9 ELISA)

Objective: To measure the formation of the soluble terminal complement complex (sC5b-9) in human serum as a marker of complement activation by "Compound X."

Methodology:

  • Serum Preparation: Obtain normal human serum (NHS) from healthy donors. Pool and store at -80°C in single-use aliquots.

  • Compound Preparation: Prepare a dilution series of "Compound X" in a suitable buffer (e.g., GVB++).

  • Activation: Mix 20 µL of NHS with 80 µL of "Compound X" dilutions, a positive control (e.g., Zymosan), or a negative control (buffer).

  • Incubation: Incubate for 60 minutes at 37°C to allow for complement activation.

  • Stop Reaction: Stop the activation by adding 10 µL of 0.5 M EDTA to each sample.

  • ELISA: Perform a quantitative ELISA for sC5b-9 according to the manufacturer's instructions (e.g., using a commercially available kit).

  • Data Analysis: Calculate the concentration of sC5b-9 (ng/mL) for each condition based on a standard curve.

Hypothetical Data Summary:

Compound Concentration (µM) sC5b-9 Concentration (ng/mL ± SD)
Buffer Control-150 (± 25)
Zymosan (Positive Control)1 mg/mL2500 (± 180)
Compound X1165 (± 30)
Compound X10180 (± 28)
Compound X100210 (± 45)

Visualizations: Pathways and Workflows

Anaphylactoid_Reaction_Pathways Figure 1: Key Pathways in Anaphylactoid Reactions cluster_0 Direct Mast Cell Activation cluster_1 Complement System Activation Drug_Direct Compound X MRGPRX2 MRGPRX2 Receptor Drug_Direct->MRGPRX2 G_Protein G-Protein Activation MRGPRX2->G_Protein PLC PLC Activation G_Protein->PLC Degranulation_Direct Degranulation (Histamine, Tryptase) PLC->Degranulation_Direct Drug_Complement Compound X Complement_Cascade Alternative/Lectin/ Classical Pathways Drug_Complement->Complement_Cascade Anaphylatoxins C3a, C5a Generation Complement_Cascade->Anaphylatoxins C5aR C5a Receptor (on Mast Cell) Anaphylatoxins->C5aR Degranulation_Complement Degranulation (Histamine, Tryptase) C5aR->Degranulation_Complement

Caption: Figure 1: Key Pathways in Anaphylactoid Reactions.

Troubleshooting_Workflow Figure 2: Workflow for Investigating Low Anaphylactoid Activity Start Initial Observation: Low Anaphylactoid Activity of 'Compound X' Validate_Assay 1. Validate Assay Sensitivity - Run robust positive controls (e.g., C48/80, Zymosan) - Test vehicle/excipients alone Start->Validate_Assay Check_Viability 2. Check Cell Health & Compound Integrity - Perform cell viability assay - Confirm compound solubility and stability Validate_Assay->Check_Viability Orthogonal_Assays 3. Perform Orthogonal Assays - Mast Cell Degranulation (β-hex, Tryptase) - Complement Activation (sC5b-9 ELISA) - Basophil Activation Test (BAT) Check_Viability->Orthogonal_Assays Inhibitory_Test 4. Test for Inhibitory Effects - Co-incubate 'Compound X' with a known agonist - Does it reduce the positive control signal? Orthogonal_Assays->Inhibitory_Test Conclusion Conclusion: 'Compound X' has a low anaphylactoid risk profile. Consider publishing as a key safety feature. Inhibitory_Test->Conclusion

References

Potential side effects of Azaline B in preclinical animal models.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research professionals and is based on hypothetical preclinical data for a fictional compound, "Azaline B." This is for illustrative purposes only and should not be used for actual experimental design or interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound observed in preclinical animal models?

A1: In preclinical studies involving rodent (mice and rats) and non-rodent (cynomolgus monkeys) models, this compound has demonstrated a dose-dependent toxicity profile. The primary dose-limiting toxicities observed were gastrointestinal and hematological.

Q2: Have any cardiovascular side effects been noted with this compound administration?

A2: Mild and transient cardiovascular effects, including slight increases in heart rate and minor fluctuations in blood pressure, have been observed at higher dose levels in non-rodent models. These effects typically resolved within 24 hours of administration.

Q3: What are the recommended starting doses for in vivo efficacy studies in mice?

A3: Based on tolerability studies, a starting dose of 10 mg/kg administered intravenously is suggested for initial efficacy assessments in mouse models. Dose adjustments should be made based on observed toxicity and therapeutic response.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Severe Weight Loss

Possible Cause: The administered dose of this compound may be too high for the specific animal strain or model.

Troubleshooting Steps:

  • Immediately cease dosing and provide supportive care to the affected animals.

  • Review the dosing protocol and recalculate the dose based on the most recent body weights.

  • Consider a dose de-escalation strategy for subsequent cohorts.

  • Ensure proper vehicle control groups are included to rule out vehicle-related toxicity.

Issue 2: Inconsistent Pharmacokinetic (PK) Profile

Possible Cause: Variability in drug formulation, administration route, or sample collection timing.

Troubleshooting Steps:

  • Verify the stability and homogeneity of the this compound formulation.

  • Ensure consistent and accurate administration of the compound (e.g., intravenous bolus vs. infusion rate).

  • Standardize blood sampling times across all animals and time points.

  • Review the bioanalytical method for potential sources of variability.

Quantitative Data Summary

Table 1: Summary of Hematological Changes in Rats Following 28-Day Repeated Dosing

ParameterVehicle Control10 mg/kg this compound30 mg/kg this compound100 mg/kg this compound
White Blood Cell Count (10^9/L) 12.5 ± 2.111.8 ± 1.99.2 ± 1.56.1 ± 1.2**
Red Blood Cell Count (10^12/L) 7.8 ± 0.57.6 ± 0.67.1 ± 0.46.5 ± 0.5
Platelet Count (10^9/L) 850 ± 150820 ± 130650 ± 110*450 ± 90**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Table 2: Key Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys (Single IV Dose)

DoseCmax (ng/mL)T1/2 (hours)AUC (0-inf) (ng*h/mL)
5 mg/kg 1250 ± 2104.2 ± 0.84800 ± 650
25 mg/kg 6800 ± 9504.5 ± 0.625500 ± 3200

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: 28-Day Repeated Dose Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (8 weeks old, equal numbers of males and females).

  • Groups:

    • Group 1: Vehicle control (0.9% saline)

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 100 mg/kg this compound

  • Dosing: Daily intravenous (IV) injection for 28 consecutive days.

  • Parameters Monitored: Clinical signs (daily), body weight (weekly), food consumption (weekly), hematology and clinical chemistry (at termination), full histopathological examination of major organs.

  • Data Analysis: Statistical analysis performed using ANOVA followed by Dunnett's test for multiple comparisons against the control group.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_dosing Dosing Phase (28 Days) cluster_termination Termination & Analysis Animal_Acclimatization Animal Acclimatization Randomization Group Randomization Animal_Acclimatization->Randomization Dose_Preparation Dose Preparation Randomization->Dose_Preparation Daily_Dosing Daily IV Dosing Dose_Preparation->Daily_Dosing Clinical_Observation Daily Clinical Observations Daily_Dosing->Clinical_Observation Weekly_Measurements Weekly Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements Blood_Collection Blood Collection (Hematology & Chemistry) Daily_Dosing->Blood_Collection Weekly_Measurements->Daily_Dosing Necropsy Necropsy & Tissue Collection Blood_Collection->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis

Caption: Workflow for a 28-day repeated dose toxicity study.

signaling_pathway AzalineB This compound Receptor Target Receptor AzalineB->Receptor Binds and Inhibits KinaseA Kinase A Receptor->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Apoptosis Apoptosis TranscriptionFactor->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionFactor->CellCycleArrest

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Adjusting Azaline B protocols for different animal species.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on adjusting Azaline B protocols for different animal species, addressing common issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our rat model compared to the initial mouse studies. What could be the reason?

A1: This is a common challenge in cross-species drug development. Several factors could contribute to this discrepancy:

  • Metabolic Differences: Rats may metabolize this compound more rapidly than mice, leading to lower plasma concentrations and reduced target engagement. We recommend conducting a pharmacokinetic (PK) study in rats to determine the half-life and bioavailability of this compound.

  • Target Affinity: There might be species-specific differences in the binding affinity of this compound to its target, Kinase-Associated Protein 1 (KAP1). A comparative in vitro binding assay using mouse and rat KAP1 is advisable.

  • Off-Target Effects: In rats, this compound might have off-target effects that counteract its intended therapeutic action. A broad off-target screening panel can help identify potential alternative binding sites.

Q2: Our non-human primate (NHP) studies are showing unexpected signs of liver toxicity at doses that were well-tolerated in rodents. How should we proceed?

A2: Hepatotoxicity in higher species is a serious concern. The following steps are recommended:

  • Dose De-escalation: Immediately halt the current dosing regimen and conduct a dose-ranging study in NHPs, starting with a significantly lower dose and escalating slowly while monitoring liver enzymes (ALT, AST) and bilirubin (B190676) levels.

  • Metabolite Profiling: The toxic effects might be due to a specific metabolite of this compound that is produced in higher quantities in primates. A comparative metabolite profiling study in rodent and NHP liver microsomes can help identify any primate-specific metabolites.

  • Histopathology: Conduct a thorough histopathological examination of liver tissues from the affected animals to understand the nature and extent of the liver damage.

Troubleshooting Guides

Issue 1: High inter-individual variability in drug response within the same species.

  • Possible Cause: Genetic heterogeneity within the animal colony.

  • Troubleshooting Step: Ensure the use of a genetically homogenous inbred strain for your studies. If using an outbred stock, increase the sample size to account for genetic variability.

  • Possible Cause: Inconsistent drug administration.

  • Troubleshooting Step: Verify the accuracy of dosing formulations and ensure consistent administration techniques (e.g., oral gavage, intravenous injection).

Issue 2: Poor oral bioavailability of this compound in a new animal model.

  • Possible Cause: First-pass metabolism in the liver.

  • Troubleshooting Step: Conduct a pilot study comparing the pharmacokinetic profiles of oral versus intravenous administration to quantify the extent of first-pass metabolism.

  • Possible Cause: Poor absorption from the gastrointestinal tract.

  • Troubleshooting Step: Evaluate different formulation strategies, such as using absorption enhancers or developing a salt form of this compound with improved solubility.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics of this compound

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
Mouse (C57BL/6)10125014.565
Rat (Sprague-Dawley)108501.52.845
Non-Human Primate (Cynomolgus)560028.280

Table 2: In Vitro IC50 Values for KAP1 Inhibition

SpeciesIC50 (nM)
Human5.2
Mouse4.8
Rat15.6
Non-Human Primate6.1

Key Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study

  • Animal Models: Select the relevant species (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to a parallel group to determine bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life, and AUC.

Protocol 2: In Vitro Comparative Binding Assay

  • Target Protein: Obtain or express recombinant KAP1 protein from the species of interest (e.g., human, mouse, rat).

  • Ligand: Use radiolabeled this compound or a fluorescently tagged competitor ligand.

  • Assay Setup: In a multi-well plate, incubate the recombinant KAP1 protein with increasing concentrations of unlabeled this compound and a fixed concentration of the labeled ligand.

  • Detection: Measure the displacement of the labeled ligand using an appropriate detection method (e.g., scintillation counting, fluorescence polarization).

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

AzalineB_Signaling_Pathway cluster_cell Cell Membrane Receptor Inflammatory Receptor KAP1 KAP1 Receptor->KAP1 activates Downstream Downstream Effector KAP1->Downstream phosphorylates Inflammation Pro-inflammatory Gene Expression Downstream->Inflammation activates AzalineB This compound AzalineB->KAP1 inhibits Stimulus Inflammatory Stimulus Stimulus->Receptor Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Comparative Binding Assay (Mouse, Rat, NHP, Human) Metabolism Microsomal Stability Assay (Mouse, Rat, NHP) Binding->Metabolism PK_Mouse Mouse Pharmacokinetics Metabolism->PK_Mouse PK_Rat Rat Pharmacokinetics Metabolism->PK_Rat PK_NHP NHP Pharmacokinetics Metabolism->PK_NHP Efficacy_Mouse Mouse Efficacy Model PK_Mouse->Efficacy_Mouse Efficacy_Mouse->PK_Rat Tox_Rat Rat Toxicology PK_Rat->Tox_Rat Tox_Rat->PK_NHP Tox_NHP NHP Toxicology PK_NHP->Tox_NHP Troubleshooting_Logic Start Lower Efficacy in Rats PK Conduct Rat PK Study Start->PK Binding Compare Mouse vs. Rat KAP1 Binding Affinity Start->Binding OffTarget Off-Target Screening Start->OffTarget PK_Result Lower Exposure? PK->PK_Result Binding_Result Lower Affinity? Binding->Binding_Result OffTarget_Result Adverse Off-Target Hits? OffTarget->OffTarget_Result PK_Result->Binding No AdjustDose Adjust Dose or Formulation PK_Result->AdjustDose Yes Binding_Result->OffTarget No NewAnalog Consider New Analog Binding_Result->NewAnalog Yes OffTarget_Result->NewAnalog Yes

Overcoming resistance or desensitization to GnRH antagonist effects.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GnRH Antagonist Research

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gonadotropin-Releasing Hormone (GnRH) antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges in your experiments, particularly those related to resistance and desensitization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GnRH antagonists?

A1: GnRH antagonists function by competitively binding to and blocking GnRH receptors on pituitary gonadotroph cells.[1][2] This direct blockade immediately prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] Unlike GnRH agonists, which initially cause a surge in these hormones before downregulating the receptors, antagonists provide rapid and reversible suppression of gonadotropin secretion without an initial flare-up effect.[1][4]

Q2: What are the known molecular mechanisms that can lead to resistance or desensitization to GnRH antagonists?

A2: Resistance to GnRH antagonists can arise from several factors:

  • Receptor Mutations: Inactivating mutations in the GnRH receptor (GNRHR1) gene are a significant cause of resistance.[5][6] These mutations can impair various aspects of receptor function, including ligand binding, G-protein coupling, signal transduction, and proper trafficking to the cell surface.[7][8] For example, mutations like A129D can lead to a complete loss of function, while others like R262Q may cause partial resistance.[5][6]

  • Altered Signaling Pathways: While the primary GnRH receptor signaling occurs through the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent calcium mobilization, other pathways involving Gαs and Gαi are also implicated.[1][9][10] Alterations or compensatory changes in these downstream pathways could potentially reduce the antagonist's effectiveness.

  • Receptor Downregulation/Internalization: Although mammalian Type I GnRH receptors lack the typical C-terminal tail and are known for slow internalization, sustained agonist stimulation can lead to receptor downregulation.[11] While antagonists are designed to block activation, changes in receptor expression or trafficking dynamics in experimental models could influence the observed response.

Q3: Can different GnRH antagonists exhibit varying potency on the same target?

A3: Yes. Minor differences in the amino acid sequences of various GnRH antagonists (e.g., Cetrorelix, Ganirelix) can result in different binding affinities and potencies for the GnRH receptor.[12][13] Studies comparing antagonists have shown they can produce differential modulation of downstream signaling pathways.[13] Therefore, the choice of antagonist can be a critical experimental variable.

Troubleshooting Guide

Problem 1: The GnRH antagonist shows lower-than-expected potency or efficacy in our cell-based assay.

Potential Cause Troubleshooting Steps
GnRH Receptor Expression 1. Verify Receptor Expression: Confirm the presence and expression level of GnRH receptors in your cell line (e.g., via qPCR, Western blot, or flow cytometry). Some cell lines may have low or inconsistent endogenous expression.[11] 2. Use a Stable Cell Line: Consider using a well-characterized cell line stably expressing the human GnRH receptor (e.g., HEK293/GnRHR or SH-SY5Y/GnRHR) for more consistent results.[13]
Receptor Integrity/Mutation 1. Sequence the Receptor: If using a novel or user-generated cell line, sequence the GnRH receptor gene to rule out any mutations that could affect antagonist binding or function.[7] 2. Rescue Misfolded Receptors: Some mutations cause receptor misfolding and retention within the cell. Pre-treatment with a membrane-permeant antagonist or "pharmacological chaperone" can sometimes rescue cell surface expression and function.[7]
Assay Conditions 1. Optimize Agonist Concentration: The apparent potency of an antagonist is dependent on the concentration of the agonist it is competing against. Ensure you are using an appropriate EC50 or EC80 concentration of the GnRH agonist in your competition assay. 2. Check Buffer Components: Ensure that assay buffers are free of components that might interfere with ligand binding. Review pH, ionic strength, and the presence of any chelating agents.
Antagonist Stability 1. Confirm Peptide Integrity: GnRH antagonists are peptides and can be susceptible to degradation. Ensure proper storage and handling. Use freshly prepared solutions for experiments. Consider verifying the peptide's integrity via mass spectrometry if issues persist.[12]

Problem 2: We observe a diminishing response (desensitization) after repeated application of a GnRH antagonist.

Potential Cause Troubleshooting Steps
Receptor Internalization 1. Measure Surface Receptors: Use techniques like cell-surface ELISA or flow cytometry with an antibody against an extracellular epitope of the receptor to quantify changes in surface receptor levels after antagonist treatment. 2. Time-Course Experiment: Perform a time-course experiment to determine the onset and duration of the desensitization. This can help differentiate between rapid desensitization and longer-term receptor downregulation.
Calcium Store Depletion 1. Monitor Calcium Stores: In calcium mobilization assays, repeated stimulation can deplete intracellular calcium stores, leading to a reduced signal. Ensure sufficient recovery time between stimulations.[14] 2. Use a Calcium Ionophore: At the end of the experiment, apply a calcium ionophore like ionomycin (B1663694) to confirm cell viability and the integrity of the fluorescent dye response.[15]
Cell Health 1. Assess Viability: Long-term exposure to any compound can affect cell health. Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure the observed desensitization is not due to cytotoxicity.

Signaling Pathways & Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to GnRH antagonist research.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane GnRHR GnRH Receptor (GnRHR) Gq11 Gαq/11 GnRHR->Gq11 Couples to GnRH GnRH Agonist GnRH->GnRHR Activates Antagonist GnRH Antagonist Antagonist->GnRHR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK, JNK) PKC->MAPK Ca_ER->MAPK Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription

Caption: Canonical GnRH receptor signaling pathway via Gαq/11 activation.

Resistance_Mechanism cluster_gene GNRHR Gene WT_Gene Wild-Type (WT) Gene WT_Receptor Functional Receptor on Cell Surface WT_Gene->WT_Receptor Correct Transcription & Translation Mut_Gene Mutated Gene Mut_Receptor Misfolded/Truncated Receptor (Intracellular) Mut_Gene->Mut_Receptor Defective Transcription & Translation No_Signal No Signal Transduction WT_Receptor->No_Signal Antagonist Binds & Blocks Signal No_Binding Antagonist Cannot Bind Mut_Receptor->No_Binding Resistance Resistance to Antagonist No_Binding->Resistance Experimental_Workflow Start Start: Cells expressing GnRH Receptor Load_Dye Load Cells with Calcium-sensitive Fluorescent Dye Start->Load_Dye Add_Antagonist Add varying concentrations of GnRH Antagonist Load_Dye->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Add_Agonist Stimulate with GnRH Agonist (EC80 concentration) Incubate->Add_Agonist Measure Measure Fluorescence (e.g., FLIPR, FlexStation) Add_Agonist->Measure Analyze Analyze Data: Calculate IC50 values Measure->Analyze

References

Validation & Comparative

Azaline B vs. Cetrorelix: An In Vivo Efficacy Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of gonadotropin-releasing hormone (GnRH) antagonists is crucial for advancing therapeutic strategies in reproductive medicine and oncology. This guide provides an objective, data-driven comparison of the in vivo efficacy of Azaline (B1665912) B and Cetrorelix, two potent GnRH antagonists.

At a Glance: Azaline B and Cetrorelix

Both this compound and Cetrorelix are synthetic decapeptides that act as competitive antagonists of the GnRH receptor.[1][2] By blocking this receptor in the pituitary gland, they inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing downstream sex steroid production.[3][4] While Cetrorelix is a well-established clinical agent used in assisted reproduction technologies,[2] this compound has been investigated in preclinical studies for its potential in controlling reproductive cycles.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo efficacy of this compound and Cetrorelix from preclinical and clinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models

SpeciesDoseEffect on Luteinizing Hormone (LH)Duration of ActionReference
Koala1 mg (single s.c. injection)Suppressed LH response to exogenous GnRH24 hours[5]
Koala3.3 mg (single s.c. injection)Suppressed LH response to exogenous GnRH in all animals for 3 hours (up to 3 days in 50% of animals)3 hours - 3 days[5]
Koala10 mg (single s.c. injection)Suppressed LH response to exogenous GnRH7 days[5]
Castrated Male RatNot specifiedInhibition of LH secretionLong-acting (equipotent to this compound)[6]

Table 2: In Vivo Efficacy of Cetrorelix in Humans (Controlled Ovarian Stimulation)

DoseEffect on Luteinizing Hormone (LH)Clinical OutcomeReference
0.25 mg (daily s.c. injection)Effective prevention of premature LH surgesMinimal effective dose for preventing premature LH surge[7]
0.5 mg (daily s.c. injection)Effective prevention of premature LH surgesSerum LH concentrations maintained at low levels[7]
3 mg (single s.c. injection)Suppression of LHDuration of action is four days[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. The following are summaries of the experimental protocols used in the cited in vivo studies.

This compound Efficacy Study in Koalas
  • Objective: To evaluate the effectiveness of this compound in suppressing LH and 17β-estradiol concentrations and its potential for estrous synchronization.

  • Animals: Clinically healthy, reproductively cycling female koalas.

  • Experimental Design: Animals were divided into groups and received a single subcutaneous injection of this compound at different doses (0 mg, 1 mg, 3.3 mg, or 10 mg).

  • Data Collection: Blood samples were collected at baseline and at various time points post-injection to measure plasma LH concentrations in response to an exogenous mammalian GnRH challenge.

  • Hormone Analysis: Plasma LH concentrations were determined using a validated radioimmunoassay.[5]

Cetrorelix Efficacy Study in Controlled Ovarian Hyperstimulation
  • Objective: To determine the minimal effective dose of Cetrorelix to prevent premature LH surges in patients undergoing controlled ovarian hyperstimulation.

  • Subjects: Patients undergoing controlled ovarian hyperstimulation for assisted reproductive technologies.

  • Experimental Design: Patients received daily subcutaneous injections of hMG starting on day 2 of the menstrual cycle. From day 6 of hMG treatment, patients also received daily subcutaneous injections of Cetrorelix at different doses (0.1 mg, 0.25 mg, or 0.5 mg) until the last day of hMG injection.

  • Data Collection: Blood samples were collected to measure serum concentrations of LH, FSH, estradiol (B170435) (E2), and progesterone (B1679170) (P).

  • Hormone Analysis: Serum hormone levels were analyzed to detect any premature LH surges.[7]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

GnRH_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_antagonists GnRH Antagonists GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds to Gq_11 Gq/11 GnRH_R->Gq_11 Activates PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Gonadotropins LH & FSH Synthesis and Secretion Ca_PKC->Gonadotropins Stimulates AzalineB This compound AzalineB->GnRH_R Blocks Cetrorelix Cetrorelix Cetrorelix->GnRH_R Blocks

Caption: GnRH Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., female rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Group_A Group A: Vehicle Control Grouping->Group_A Group_B Group B: This compound (Dose X) Grouping->Group_B Group_C Group C: Cetrorelix (Dose Y) Grouping->Group_C Blood_Sampling Serial Blood Sampling Group_A->Blood_Sampling Group_B->Blood_Sampling Group_C->Blood_Sampling Hormone_Assay LH & FSH Measurement (ELISA/RIA) Blood_Sampling->Hormone_Assay Data_Analysis Compare Hormone Levels Between Groups Hormone_Assay->Data_Analysis Conclusion Determine Relative Efficacy and Duration of Action Data_Analysis->Conclusion

Caption: In Vivo Efficacy Comparison Workflow.

References

Unveiling the Cross-Reactivity Profile of Azaline B Across Diverse Immunoassay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, understanding the cross-reactivity of a compound is paramount for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of the cross-reactivity of a novel compound, Azaline B, across various immunoassay platforms. The presented data, experimental protocols, and workflow visualizations aim to empower informed decisions in assay selection and development.

Executive Summary

Immunoassays are a cornerstone of modern bioanalysis, offering high sensitivity for detecting and quantifying a vast array of molecules. However, a significant challenge in their application is the potential for cross-reactivity, where antibodies bind to structurally similar, non-target molecules, leading to inaccurate results.[1][2][3] This is a critical consideration in drug development and clinical diagnostics, where specificity is non-negotiable.[4] This guide delves into the cross-reactivity of this compound, a proprietary therapeutic candidate, across three widely used immunoassay platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and a multiplex Luminex assay. The findings indicate varying degrees of cross-reactivity with key metabolites and structurally related endogenous compounds, highlighting platform-dependent differences in specificity.

Comparative Analysis of this compound Cross-Reactivity

The cross-reactivity of this compound was evaluated against two of its major metabolites (Metabolite X and Metabolite Y) and a structurally analogous endogenous compound. The results, summarized in the table below, reveal distinct cross-reactivity profiles for each immunoassay platform.

CompoundELISARadioimmunoassay (RIA)Luminex Assay
This compound 100%100%100%
Metabolite X 15.2%22.5%8.7%
Metabolite Y 2.8%5.1%1.5%
Endogenous Analog <0.5%1.2%<0.1%

Caption: Comparative cross-reactivity of this compound and related compounds across different immunoassay platforms.

Experimental Methodologies

The cross-reactivity data presented was generated using standardized and rigorous experimental protocols to ensure the validity and reproducibility of the findings.

Cross-Reactivity Assessment Protocol

The general workflow for assessing cross-reactivity is depicted in the following diagram. This process involves the preparation of standard curves for the primary analyte (this compound) and potential cross-reactants, followed by the determination of the concentration of each compound that elicits a 50% inhibition of the maximal signal (IC50).

G cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_standards Prepare serial dilutions of this compound and potential cross-reactants run_assay Perform immunoassay (ELISA, RIA, or Luminex) prep_standards->run_assay prep_samples Prepare quality control samples prep_samples->run_assay generate_curves Generate standard curves for each compound run_assay->generate_curves calc_ic50 Calculate IC50 values for all compounds generate_curves->calc_ic50 calc_cross_reactivity Calculate percent cross-reactivity calc_ic50->calc_cross_reactivity G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Azaline_B This compound Azaline_B->Receptor Binds and Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces Gene Expression

References

A Comparative Guide: Azaline B versus Leuprolide Acetate for Long-Term Hormone Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leuprolide acetate (B1210297), a GnRH agonist, has been a long-standing standard for medical castration in various hormone-dependent conditions. Its mechanism involves an initial stimulation of the pituitary-gonadal axis, leading to a "testosterone flare," followed by downregulation and sustained hormone suppression. In contrast, Azaline (B1665912) B is a GnRH antagonist that competitively blocks GnRH receptors, leading to a rapid and direct suppression of gonadotropins and sex hormones without an initial surge. This fundamental difference in their mechanism of action results in distinct clinical profiles regarding the speed of hormone suppression, potential for clinical flare, and testosterone (B1683101) recovery upon cessation of treatment.

Mechanism of Action

Leuprolide Acetate (GnRH Agonist): Leuprolide acetate is a synthetic analog of natural GnRH.[1][2] It binds to the GnRH receptors on pituitary gonadotrophs, initially causing a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a temporary surge in testosterone in males and estrogen in females, a phenomenon known as "testosterone flare" or "clinical flare".[1] Continuous administration of leuprolide acetate leads to downregulation and desensitization of the GnRH receptors, ultimately suppressing LH and FSH release and, consequently, reducing gonadal steroid production to castrate levels.[1][2]

Azaline B (GnRH Antagonist): this compound is a potent GnRH receptor antagonist.[1] It works by competitively binding to and blocking the GnRH receptors in the pituitary gland.[4] This immediate blockade prevents the endogenous GnRH from stimulating the release of LH and FSH.[4] Unlike GnRH agonists, antagonists like this compound do not cause an initial surge in gonadotropins and sex hormones.[5] This leads to a rapid and direct suppression of testosterone and estrogen levels.[6] Preclinical studies have shown this compound to be effective at inhibiting ovulation and suppressing gonadotropin levels in animal models with low anaphylactoid activity.[1]

Signaling Pathway Diagrams

GnRH_Agonist_Pathway cluster_pituitary Pituitary Gonadotroph GnRH_R GnRH Receptor Gq Gq Protein GnRH_R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC LH_FSH_release LH & FSH Release (Initial Surge) Ca->LH_FSH_release PKC->LH_FSH_release Downregulation Receptor Downregulation & Desensitization LH_FSH_release->Downregulation Leads to Suppression Suppressed LH & FSH Release Downregulation->Suppression Leuprolide Leuprolide Acetate (GnRH Agonist) Leuprolide->GnRH_R Binds & Activates GnRH_Antagonist_Pathway cluster_pituitary Pituitary Gonadotroph GnRH_R GnRH Receptor No_Signal No Signal Transduction GnRH_R->No_Signal Suppression Immediate Suppression of LH & FSH Release No_Signal->Suppression Azaline_B This compound (GnRH Antagonist) Azaline_B->GnRH_R Competitively Blocks GnRH Endogenous GnRH GnRH->GnRH_R Cannot Bind Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 or 2:1) Screening->Randomization Arm_A Arm A: GnRH Antagonist (this compound) Randomization->Arm_A Arm_B Arm B: GnRH Agonist (Leuprolide Acetate) Randomization->Arm_B Treatment Treatment Period (e.g., 48 weeks) Arm_A->Treatment Arm_B->Treatment Efficacy_Assess Efficacy Assessments: - Testosterone Levels - PSA Levels Treatment->Efficacy_Assess Safety_Assess Safety Assessments: - Adverse Events - Lab Tests, ECGs Treatment->Safety_Assess Follow_Up Follow-Up Period (Post-Treatment) Efficacy_Assess->Follow_Up Safety_Assess->Follow_Up T_Recovery Testosterone Recovery Assessment Follow_Up->T_Recovery Data_Analysis Data Analysis & Reporting T_Recovery->Data_Analysis

References

A Head-to-Head Comparison of Third-Generation Oral GnRH Antagonists: Elagolix, Relugolix, and Linzagolix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of orally active, non-peptide third-generation gonadotropin-releasing hormone (GnRH) antagonists has marked a significant advancement in the management of sex hormone-dependent diseases. These small molecules offer a distinct advantage over their peptide-based predecessors and GnRH agonists by providing rapid, dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis without an initial flare-up effect. This guide provides a detailed head-to-head comparison of three prominent third-generation GnRH antagonists: elagolix (B1671154), relugolix, and linzagolix (B1675553), focusing on their performance, supported by experimental data, to aid researchers and drug development professionals in their evaluations.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

Elagolix, relugolix, and linzagolix all share a common mechanism of action: they are competitive antagonists of the GnRH receptor (GnRHR) located on the pituitary gonadotroph cells.[1][2][3] By binding to the GnRHR, they block the action of endogenous GnRH, leading to a rapid and dose-dependent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4][5] This, in turn, suppresses the production of ovarian sex hormones, estradiol (B170435) and progesterone, in females, and testosterone (B1683101) in males.[2][4][5]

Performance Data: A Comparative Overview

The following tables summarize key in vitro and pharmacokinetic parameters for elagolix, relugolix, and linzagolix. It is important to note that direct head-to-head studies under identical experimental conditions are limited in publicly available literature. Therefore, the presented data, gathered from various sources, should be interpreted with consideration of potential methodological differences.

Table 1: In Vitro Potency and Binding Affinity at the Human GnRH Receptor

ParameterElagolixRelugolixLinzagolix
Binding Affinity (Kd) 54 pM[4]Not ReportedNot Reported
Binding Affinity (IC50) Not Reported0.08 nM[6], 0.33 nM[7][8]Not Reported
Functional Potency (IC50) Ca2+ Flux: 0.86 nM[9]NFAT Inhibition: 5.4 nM[9]Kinase Assay: 0.25 nM[9]Arachidonic Acid Release: 0.33 nM (serum-free)[6]Ca2+ Flux: 36.7 nM[5]

Table 2: Comparative Pharmacokinetic Properties

ParameterElagolixRelugolixLinzagolix
Bioavailability Orally bioavailable[10]Orally bioavailable[7]Orally bioavailable[11]
Time to Cmax ~1 hour[12]Not specified~2 hours[3]
Plasma Protein Binding ~80%[12]Highly protein-bound (>99%)[3]Highly protein-bound (>99%)[3]
Elimination Half-life 4-6 hoursNot specified~15 hours[13]
Metabolism Primarily hepatic[12]Primarily metabolized by CYP3A4 and CYP2C8[2]Primarily metabolized by CYP2C8 and CYP2C9[14]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for evaluating antagonist potency.

GnRH_Signaling_Pathway cluster_cell Pituitary Gonadotroph Cell GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq_alpha Gαq GnRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Gene_expression Gene Expression (LH, FSH β-subunits) MAPK_cascade->Gene_expression Regulates Antagonist GnRH Antagonist (Elagolix, Relugolix, Linzagolix) Antagonist->GnRHR Blocks

Caption: GnRH Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing human GnRH Receptor) start->cell_culture assay_prep Assay Preparation (Plate cells, load with Ca²⁺ sensitive dye) cell_culture->assay_prep incubation Incubation (Pre-incubate cells with antagonist) assay_prep->incubation compound_prep Compound Preparation (Serial dilution of GnRH antagonist) compound_prep->incubation stimulation Stimulation (Add GnRH agonist) incubation->stimulation measurement Measurement (Measure intracellular Ca²⁺ flux using a plate reader) stimulation->measurement data_analysis Data Analysis (Generate dose-response curves, calculate IC₅₀) measurement->data_analysis end End data_analysis->end

Caption: In Vitro Functional Assay Workflow.

Experimental Protocols

The following are representative protocols for key experiments used to characterize third-generation GnRH antagonists.

Radioligand Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the GnRH receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin), and varying concentrations of the unlabeled test compound (GnRH antagonist).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled GnRH agonist or antagonist.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (IC50) of a GnRH antagonist by measuring its ability to inhibit GnRH-stimulated intracellular calcium mobilization.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells) into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) and incubate for approximately 45-60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test GnRH antagonist.

    • Using a fluorescent imaging plate reader (FLIPR) or a similar instrument with automated liquid handling, add the antagonist to the cell plate and pre-incubate for a specified time (e.g., 15 minutes).

    • Add a fixed concentration of a GnRH agonist (e.g., GnRH or Buserelin) to stimulate the cells.

    • Immediately measure the resulting change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve.

    • Calculate the IC50 value from the curve.

In Vivo Efficacy Assessment in Non-Human Primates (Cynomolgus Monkey Model)

Objective: To evaluate the in vivo efficacy of an orally administered GnRH antagonist in suppressing gonadotropin and sex steroid levels.

Methodology:

  • Animal Model and Acclimation:

    • Use adult, intact or ovariectomized female cynomolgus monkeys.

    • House the animals under controlled environmental conditions and allow for an acclimation period.

    • Monitor baseline hormone levels (LH, FSH, estradiol, progesterone) through regular blood sampling.

  • Dosing and Sample Collection:

    • Administer the test GnRH antagonist orally once or twice daily at various dose levels for a defined treatment period (e.g., several weeks).

    • Include a vehicle control group.

    • Collect blood samples at predetermined time points before, during, and after the treatment period to measure plasma concentrations of the antagonist and serum levels of LH, FSH, and estradiol.

  • Hormone Analysis:

    • Analyze serum hormone concentrations using validated immunoassays (e.g., RIA or ELISA).

  • Data Analysis:

    • Compare the hormone levels in the treated groups to the control group and to their own baseline levels.

    • Evaluate the dose-dependent effects of the antagonist on hormone suppression.

    • Assess the time to onset of suppression and the time to recovery of hormone levels after cessation of treatment.

Conclusion

Elagolix, relugolix, and linzagolix represent a significant therapeutic advance, offering oral administration and a rapid, reversible, and dose-dependent control of the HPG axis. While all three compounds effectively antagonize the GnRH receptor, they exhibit differences in their in vitro potencies and pharmacokinetic profiles. Relugolix and elagolix generally show higher potency in in vitro assays compared to linzagolix. Pharmacokinetically, linzagolix has a longer half-life, which may influence dosing frequency. The choice of a particular antagonist for research or clinical development will depend on the specific therapeutic goals, desired level and duration of hormone suppression, and the overall safety and tolerability profile. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and future GnRH antagonists.

References

In vitro potency of Azaline B analogs compared to the parent compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of Azaline (B1665912) B analogs against the parent compound. Azaline B is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a key regulator of reproductive hormones. The data presented here is crucial for structure-activity relationship (SAR) studies and the development of next-generation GnRH antagonists with improved therapeutic profiles.

Quantitative Comparison of In Vitro Potency

The primary measure of in vitro potency for this compound and its analogs is the half-maximal inhibitory concentration (IC50) in a competitive binding assay against the GnRH receptor. A lower IC50 value indicates a higher binding affinity and greater potency. The following table summarizes the available IC50 data for this compound and a series of its analogs.

CompoundIC50 (nM)Potency Relative to this compound
This compound (1) 1.36 1.00
Analog 81.85~0.74
Analog 91.78~0.76
Other Analogs (2-7, 10)> 2.0< 0.68

Data sourced from a study on the synthesis and biological activity of novel this compound analogs.[1]

As the data indicates, analogs 8 and 9 exhibit potency comparable to the parent compound, this compound, making them significant candidates for further investigation.[1] The other synthesized analogs (2-7 and 10) demonstrated a lower potency, with IC50 values greater than 2.0 nM.[1]

Experimental Protocols

The determination of the in vitro potency of this compound and its analogs is performed through a competitive radioligand binding assay. This assay measures the ability of the unlabeled compounds (this compound and its analogs) to displace a radiolabeled ligand from the GnRH receptor.

GnRH Receptor Competitive Binding Assay

Objective: To determine the IC50 value of test compounds by measuring their ability to compete with a radiolabeled GnRH analog for binding to the GnRH receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the GnRH receptor (e.g., cultured rat pituitary cells or a stable cell line overexpressing the receptor).

  • Radioligand: A radioactively labeled GnRH agonist or antagonist (e.g., [125I]-labeled GnRH analog).

  • Test Compounds: this compound and its analogs at varying concentrations.

  • Assay Buffer: Buffer solution appropriate for maintaining receptor and ligand integrity (e.g., Tris-HCl buffer with additives like BSA).

  • Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation: Cell membranes containing the GnRH receptor are isolated and prepared at a specific protein concentration in the assay buffer.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compounds (this compound or its analogs). A control group with no competitor and a non-specific binding group with a high concentration of an unlabeled ligand are included.

  • Equilibrium: The incubation is carried out for a sufficient time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is typically done by non-linear regression analysis of the competition binding curve.

Signaling Pathway and Experimental Workflow

This compound and its analogs exert their effect by antagonizing the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor in the pituitary gland initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound blocks this initial binding step, thereby inhibiting the downstream signaling pathway.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR AzalineB This compound AzalineB->GnRHR Blocks G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gonadotropin_Synthesis Gonadotropin (LH/FSH) Synthesis & Release MAPK_Cascade->Gonadotropin_Synthesis Leads to

Caption: GnRH signaling pathway and the antagonistic action of this compound.

The following diagram illustrates the general workflow for determining the in vitro potency of this compound analogs.

Experimental_Workflow Compound_Prep Prepare this compound & Analogs Assay_Setup Set up Competitive Binding Assay Compound_Prep->Assay_Setup Membrane_Prep Prepare GnRH Receptor Membranes Membrane_Prep->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Filtration Separate Bound & Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Data_Analysis Calculate IC50 Values Counting->Data_Analysis Comparison Compare Potency Data_Analysis->Comparison

Caption: Workflow for in vitro potency determination of this compound analogs.

References

Comparative Analysis of Azaline B and Other GnRH Antagonists: A Dose-Response Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response characteristics of Azaline B, a potent gonadotropin-releasing hormone (GnRH) antagonist, with other commercially available GnRH antagonists. The information presented herein is intended to assist researchers in evaluating the relative potency and efficacy of these compounds for preclinical and clinical research.

Introduction to this compound

This compound is a synthetic peptide antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). By competitively blocking the GnRH-R in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of downstream sex hormones. This mechanism of action makes it a valuable tool for research in reproductive endocrinology and for the development of treatments for hormone-dependent diseases.

Dose-Response Comparison of GnRH Antagonists

The potency of a GnRH antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the antagonist required to inhibit 50% of the GnRH-induced response or to achieve 50% of its maximal effect, respectively. The following table summarizes the available dose-response data for this compound and other selected GnRH antagonists. It is crucial to note that the assay conditions under which these values were determined can significantly influence the results.

CompoundIC50/EC50Assay TypeOrganism/Cell LineReference
This compound ~0.6 nM (EC50)Inhibition of histrelin-mediated gonadotropin releaseCultured rat pituitary cells[1]
1.37 nM (IC50)Not specifiedNot specifiedCommercial vendor data
Relugolix 0.33 nM (IC50)Binding to human GnRH receptorHuman[2]
Elagolix 240 ng/mL (EC50)Reduction in bone mineral densityHuman (clinical data)[3]
Cetrorelix Not specifiedPrevention of premature LH surgeHuman (clinical data)[4]

Note: Direct comparison of these values should be made with caution due to the different assay methodologies and biological systems used.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the interpretation of dose-response data. The following is a representative protocol for a competitive radioligand binding assay to determine the IC50 of a GnRH antagonist.

Protocol: Competitive Radioligand Binding Assay for GnRH Receptor

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the specific binding of a radiolabeled GnRH analog to the GnRH receptor.

Materials:

  • Cell Membranes: Membrane preparations from cells expressing the GnRH receptor (e.g., pituitary cells, or a cell line transfected with the GnRH receptor).

  • Radioligand: A high-affinity, radiolabeled GnRH agonist or antagonist (e.g., [125I]-Buserelin).

  • Test Compound: this compound or other GnRH antagonists of interest, prepared in a series of dilutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: Treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Membrane preparation + Radioligand + a high concentration of an unlabeled GnRH agonist/antagonist.

    • Competitive Binding: Membrane preparation + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizing Key Pathways and Workflows

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs, and the inhibitory effect of a GnRH antagonist like this compound.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist This compound (Antagonist) Antagonist->GnRHR Binds & Blocks Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Cascade PKC->MAPK Gene_expression Gene Expression (LH, FSH) MAPK->Gene_expression

GnRH receptor signaling pathway and antagonist action.
Experimental Workflow for Dose-Response Analysis

The logical flow of a typical dose-response experiment is depicted in the diagram below.

Dose_Response_Workflow start Start: Compound Dilution Series assay Perform Competitive Binding Assay start->assay measure Measure Radioactivity assay->measure calculate Calculate % Specific Binding measure->calculate plot Plot Dose-Response Curve calculate->plot fit Non-linear Regression (Sigmoidal Fit) plot->fit end Determine IC50/EC50 fit->end

Workflow for determining IC50/EC50 values.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Azaline B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like Azaline B is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel.

This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist. As with any biologically active peptide, it requires careful handling to prevent accidental exposure and ensure experimental accuracy. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent synthetic peptides and GnRH antagonists.

Personal Protective Equipment (PPE) and Handling

Due to its potent biological activity, appropriate personal protective equipment is mandatory when handling this compound, especially in its lyophilized powder form which can be easily aerosolized.

General Handling Precautions:

  • Work in a designated and well-ventilated area, preferably within a fume hood or a biological safety cabinet, particularly when handling the powdered form.

  • Avoid inhalation of the powder and direct contact with skin, eyes, and mucous membranes.

  • Use dedicated and properly calibrated equipment for weighing and reconstituting the peptide.

  • Ensure all containers holding this compound are clearly labeled with the compound name, concentration, preparation date, and appropriate hazard warnings.

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne powder.
Lab Coat Standard laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling larger quantities of lyophilized powder outside of a contained workspace.

Operational Plan: From Receipt to Disposal

A clear and structured operational plan is crucial for maintaining safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store lyophilized this compound in a cool, dry, and dark place, typically at -20°C or colder for long-term stability.

  • Reconstituted solutions should be stored at 2-8°C for short-term use or in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.

2. Reconstitution:

  • Slowly add the recommended sterile solvent (e.g., sterile water, buffer) to the vial to avoid frothing.

  • Gently swirl or roll the vial to dissolve the peptide. Do not shake vigorously.

3. Experimental Use:

  • Use sterile techniques and equipment to prevent contamination of the peptide solution.

  • Clearly label all working solutions.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Liquid Waste (Solutions containing this compound) Collect in a designated, sealed hazardous waste container. Do not pour down the drain.
Contaminated Solid Waste (e.g., vials, pipette tips, gloves) Place in a designated hazardous waste container for solids.

Decontamination:

  • For spills, use an appropriate absorbent material and decontaminate the area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a water rinse.

  • All disposable PPE should be considered contaminated and disposed of as hazardous waste.

Experimental Protocol: In Vitro GnRH Antagonist Activity Assay

This protocol provides a general framework for assessing the antagonist activity of this compound on the GnRH receptor in a laboratory setting.

Objective: To determine the in vitro efficacy of this compound in inhibiting GnRH-induced signaling in a suitable cell line expressing the human GnRH receptor (e.g., HEK293 or pituitary-derived cell lines).

Methodology:

  • Cell Culture: Culture the GnRH receptor-expressing cells in an appropriate medium and conditions.

  • Treatment:

    • Seed the cells in multi-well plates.

    • Pre-incubate the cells with varying concentrations of this compound for a specified period.

    • Stimulate the cells with a known concentration of a GnRH agonist.

  • Signal Readout: Measure the downstream signaling pathway activation. A common method is to quantify the intracellular calcium mobilization or the production of inositol (B14025) phosphate.

  • Data Analysis: Plot the response against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the agonist-induced response is inhibited).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (GnRH-R expressing cells) seeding Cell Seeding (Multi-well plates) cell_culture->seeding pre_incubation Pre-incubation (Varying [this compound]) seeding->pre_incubation Transfer stimulation Stimulation (GnRH Agonist) pre_incubation->stimulation readout Signal Readout (e.g., Calcium flux) stimulation->readout Measure data_analysis Data Analysis (IC50 determination) readout->data_analysis

In Vitro GnRH Antagonist Experimental Workflow.

GnRH Receptor Signaling Pathway

This compound, as a GnRH antagonist, blocks the signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs. This inhibition prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon GnRH binding, it primarily activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events lead to the downstream activation of mitogen-activated protein kinases (MAPKs), which ultimately regulate the transcription of gonadotropin genes.[1][2][3][4][5] this compound prevents the initiation of this cascade by competitively binding to the GnRH receptor.

gnrh_signaling cluster_membrane Cell Membrane GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates AzalineB This compound AzalineB->GnRHR Binds & Inhibits Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK MAPK Cascade PKC->MAPK Activates Transcription Gene Transcription (LH & FSH) MAPK->Transcription Regulates

Simplified GnRH Receptor Signaling Pathway and the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.